3-Fluoro-4-isopropoxyaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-fluoro-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUXLCRUPIGCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651875 | |
| Record name | 3-Fluoro-4-[(propan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97566-69-3 | |
| Record name | 3-Fluoro-4-[(propan-2-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Fluoro-4-isopropoxyaniline CAS number
An In-Depth Technical Guide to 3-Fluoro-4-isopropoxyaniline (CAS No. 97566-69-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. The document delves into its chemical and physical properties, synthesis methodologies, reactivity, and primary applications, with a particular focus on its crucial role in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. Safety considerations and handling protocols are also discussed to ensure its proper use in a laboratory and industrial setting. This guide is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.
Introduction
This compound (CAS No. 97566-69-3) is a substituted aniline derivative that has garnered significant interest in medicinal chemistry and process development. Its unique molecular architecture, featuring a fluorine atom and an isopropoxy group on the aniline ring, imparts specific electronic and steric properties that make it a valuable building block for complex organic molecules. The presence of these functional groups allows for precise modifications and reactions, making it an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a known precursor in the manufacturing of Ceritinib, a second-generation ALK inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1][2] This guide will provide an in-depth analysis of this compound, from its fundamental properties to its practical applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process optimization. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 97566-69-3 | [1] |
| Molecular Formula | C9H12FNO | [1] |
| Molecular Weight | 169.2 g/mol | [1] |
| Appearance | Off-white to brown crystalline powder (predicted) | [3] |
| Purity | Typically ≥95% | [1][4] |
| Solubility | Soluble in organic solvents like ethanol and methylene chloride (inferred from related compounds) | [5] |
Synthesis of this compound
There are several established synthetic routes for the preparation of this compound. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability. Two primary synthetic pathways are outlined below.
Synthesis from 1-Fluoro-2-isopropoxy-4-nitrobenzene
A common and efficient route involves the reduction of a nitro group. This method is often preferred for its high yield and selectivity.
Workflow Diagram:
Caption: Synthesis via reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene.
Experimental Protocol:
-
Precursor: The synthesis begins with 1-fluoro-2-isopropoxy-4-nitrobenzene.[1]
-
Reduction: The critical step is the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). This transformation can be achieved through several methods:
-
Catalytic Hydrogenation: This is a widely used industrial method known for its efficiency and high yields. The reaction is typically carried out using a catalyst such as platinum on carbon (Pt/C) in a hydrogen atmosphere.[1][6]
-
Tin(II) Chloride Reduction: An alternative method involves the use of tin(II) chloride (SnCl₂) in an acidic medium.[1]
-
-
Work-up and Isolation: Following the reduction, a standard aqueous work-up is performed to remove the catalyst and any inorganic byproducts. The crude product is then purified, typically by crystallization or chromatography, to yield this compound.
Synthesis from 3-Fluoroaniline
Another viable synthetic route starts with the more readily available 3-fluoroaniline. This multi-step process involves nitration, reduction, and alkylation.
Workflow Diagram:
Caption: Multi-step synthesis starting from 3-fluoroaniline.
Experimental Protocol:
-
Nitration: The synthesis commences with the nitration of 3-fluoroaniline. This electrophilic aromatic substitution introduces a nitro group (-NO₂) to the aromatic ring, guided by the directing effects of the amino and fluoro groups.[1]
-
Reduction: The nitro group of the resulting intermediate is then reduced to an amino group, forming 3-fluoro-4-aminophenol. Common reducing agents for this step include catalytic hydrogenation or metals in acidic conditions.[1]
-
Alkylation: The final step is the alkylation of the hydroxyl group of 3-fluoro-4-aminophenol. This is typically achieved via a Williamson ether synthesis, where a base is used to deprotonate the hydroxyl group, which then acts as a nucleophile, attacking isopropyl bromide to form the isopropoxy ether linkage.[1]
Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by its amino group and the electron-rich aromatic ring.
-
Nucleophilic Amine: The primary amine group is nucleophilic and can participate in various coupling reactions.[1] This is a key feature utilized in the synthesis of more complex molecules.
-
Aromatic Ring Functionalization: The aromatic ring is activated by the strong electron-donating amino group and the isopropoxy group, making it susceptible to electrophilic aromatic substitution.[1]
The most significant application of this compound is as a crucial intermediate in the synthesis of Ceritinib .
Role in the Synthesis of Ceritinib
Ceritinib (Zykadia®) is a potent and selective ALK inhibitor approved for the treatment of ALK-positive non-small cell lung cancer.[2] The synthesis of Ceritinib is a multi-step process where this compound or a closely related precursor is a key building block.[1] The aniline derivative is coupled with other molecular fragments to construct the final active pharmaceutical ingredient.[2]
Logical Relationship Diagram:
Caption: The role of this compound in Ceritinib synthesis.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8][9]
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][9] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[7][9]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.[7][8]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8][9]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[7][8][9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[9]
-
-
In case of fire: Use CO₂, dry chemical, or foam to extinguish.[9]
It is imperative to consult the specific SDS provided by the supplier before handling this compound.
Conclusion
This compound is a chemical intermediate of significant importance, particularly in the pharmaceutical sector. Its well-defined synthesis routes and versatile reactivity make it a valuable component in the production of high-value compounds like Ceritinib. A comprehensive understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. innospk.com [innospk.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.com [fishersci.com]
Core Molecular Identity and Physicochemical Properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Fluoro-4-isopropoxyaniline
For Researchers, Scientists, and Drug Development Professionals
As a key building block in modern medicinal chemistry and materials science, this compound presents a unique combination of electronic and steric properties. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of facts to provide a deeper understanding of this versatile molecule. We will explore its synthesis, reactivity, and characterization, emphasizing the causal relationships that govern its chemical behavior and utility in advanced applications.
This compound, identified by its CAS number 97566-69-3, is a substituted aniline derivative.[1] Its structure incorporates three key functional groups on a benzene ring: a primary amine (-NH₂), a fluorine atom (-F), and an isopropoxy group (-OCH(CH₃)₂). This specific arrangement is crucial to its reactivity and utility as a synthetic intermediate.
The fluorine atom, being highly electronegative, and the bulky isopropoxy group significantly influence the molecule's electronic and steric profile, distinguishing it from simpler anilines.[1]
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | This compound | 4-Isopropoxyaniline (for comparison) | Source |
| CAS Number | 97566-69-3 | 7664-66-6 | [1][2][3] |
| Molecular Formula | C₉H₁₂FNO | C₉H₁₃NO | [1][2] |
| Molecular Weight | 169.20 g/mol | 151.21 g/mol | [1][2][3] |
| Boiling Point | Data not available | 95°C @ 0.4 mm Hg | [1][4] |
| Density | Data not available | 1.03 g/mL | [1][4] |
| Appearance | Varies (typically solid or oil) | Clear liquid | [3] |
| Purity | Typically >95% | >95% | [1] |
Synthesis and Purification Strategies
The synthesis of this compound often involves multi-step sequences designed to precisely install the substituents in the desired 1,2,4-arrangement. A common and reliable route begins with a nitrated precursor, as this allows for the late-stage introduction of the highly activating amine group.
Workflow: Synthesis via Reduction of a Nitroaromatic Precursor
This method leverages the robust chemistry of nitro group reduction, which can be achieved under various conditions.
Caption: Common synthetic workflow for this compound.
Experimental Protocol: Reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene
-
Reaction Setup: To a solution of 1-fluoro-2-isopropoxy-4-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate), a catalytic amount of Palladium on carbon (Pd/C, 10 wt. %) is added.
-
Hydrogenation: The reaction vessel is purged with nitrogen and then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator). The mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude aniline is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient eluent system.[1] This step is critical for removing non-polar impurities and any unreacted starting material.
-
Validation: The structure and purity of the final product are confirmed using NMR spectroscopy and LC-MS. Purity of >98% is commonly achieved with this method.[1]
Causality in Experimental Design:
-
Choice of Reducing Agent: Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields.[1] Alternative methods like using tin(II) chloride (SnCl₂) in hydrochloric acid are effective but can involve more complex aqueous work-ups. Transfer hydrogenation using hydrazine or ammonium formate is a simpler, non-pressurized alternative.[1]
-
Purification Strategy: The choice of a hexane/ethyl acetate gradient for column chromatography is based on the polarity difference between the non-polar starting material/impurities and the more polar aniline product. The gradient is increased to gradually elute the product after washing off less polar components.
Chemical Reactivity: The Interplay of Substituents
The reactivity of the aromatic ring in this compound is governed by the combined electronic effects of its three substituents.
-
Amino Group (-NH₂): A powerful activating group with a strong +R (resonance) effect. It is an ortho, para-director.
-
Isopropoxy Group (-OCH(CH₃)₂): An activating group with a +R effect (less powerful than -NH₂) and a -I (inductive) effect. It is also an ortho, para-director.
-
Fluoro Group (-F): A deactivating group due to its strong -I effect, but it is an ortho, para-director due to its +R effect.
Electrophilic Aromatic Substitution (EAS)
The ring is highly activated towards electrophiles. The directing effects of the substituents converge to favor substitution at specific positions. The powerful amino group directs to positions 2 and 6 (ortho) and position 5 (para). The isopropoxy group directs to position 5 (ortho) and position 2 (para). The fluorine atom directs to position 2 and 5 (ortho). The consensus is that the incoming electrophile will be directed primarily to the 5-position, which is ortho to the fluorine and para to the amine.[1]
Caption: Directing effects in electrophilic substitution of this compound.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group. In this compound, while fluorine can be a leaving group, the ring is heavily electron-rich due to the powerful electron-donating amino and isopropoxy groups.[1] This high electron density repels incoming nucleophiles, making the displacement of the fluorine atom via a standard SNAr mechanism energetically unfavorable.[1]
Spectroscopic Characterization
Unambiguous identification of this compound relies on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Observation | Rationale |
| ¹H NMR | Aromatic Protons | Multiplets in the range of δ 6.5 - 7.0 ppm. | Protons on the substituted benzene ring. |
| Isopropoxy CH | Septet around δ 4.3 - 4.6 ppm. | The single proton is split by the six protons of the two methyl groups. | |
| Isopropoxy CH₃ | Doublet around δ 1.3 ppm. | The six equivalent protons are split by the single methine proton. | |
| Amine NH₂ | Broad singlet around δ 3.5 - 4.5 ppm. | The signal is often broad due to quadrupole broadening and exchange. | |
| ¹³C NMR | Aromatic Carbons | Signals between δ 110 - 155 ppm. | Carbons attached to F, O, and N will show characteristic shifts.[1] |
| Isopropoxy Carbons | -CH at ~δ 72 ppm, -CH₃ at ~δ 22 ppm. | Typical values for an isopropoxy group.[1] | |
| ¹⁹F NMR | Fluorine | A single resonance expected between δ -110 to -120 ppm. | Provides direct confirmation of the fluorine's presence and electronic environment.[1] |
| IR Spectroscopy | N-H Stretch | Two medium peaks around 3300-3500 cm⁻¹. | Characteristic of a primary amine.[5] |
| C-H Stretch (Aromatic) | Peaks just above 3000 cm⁻¹. | Aromatic C-H bond vibrations. | |
| C-H Stretch (Alkyl) | Peaks just below 3000 cm⁻¹. | C-H bond vibrations from the isopropoxy group. | |
| C=C Stretch | Peaks around 1500-1600 cm⁻¹. | Aromatic ring stretching. | |
| C-O-C Stretch | Strong peak around 1200-1250 cm⁻¹. | Asymmetric stretch of the ether linkage. | |
| C-F Stretch | Strong peak around 1100-1200 cm⁻¹. | Carbon-fluorine bond vibration. | |
| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z = 169. | Corresponds to the molecular weight of the compound. |
Applications in Drug Development
This compound is not just a laboratory curiosity; it is a validated and crucial building block in the synthesis of high-value pharmaceutical agents.
-
Ceritinib Synthesis: The compound is a known key intermediate in the synthesis of Ceritinib (Zykadia), a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of specific types of non-small cell lung cancer.[1] The unique substitution pattern of the aniline is essential for the final drug's structure and activity.
-
Antiviral Agents: Related aniline structures are used in coupling reactions to form diaryl amine structures, which serve as scaffolds for potent Lassa virus inhibitors.[1] The nucleophilic amine group readily participates in coupling reactions, making it a valuable synthon.
Safety and Handling
As with all aniline derivatives, this compound should be handled with appropriate care in a well-ventilated fume hood. While a specific, comprehensive MSDS is not widely available, data from analogous compounds like 4-isopropoxyaniline and 4-fluoroaniline suggest the following precautions.[2][3][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Health Hazards: Aniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin.[2] They are often classified as skin and eye irritants.[2][3]
-
Handling: Avoid creating dust or aerosols. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.
This guide provides a comprehensive overview of this compound, grounded in established chemical principles and supported by available data. Its value as a synthetic intermediate is clear, driven by the nuanced reactivity imparted by its unique substitution pattern. For researchers in drug discovery, understanding these properties is paramount to leveraging this molecule's full potential.
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Isopropoxyaniline [chembk.com]
- 4. Page loading... [guidechem.com]
- 5. youtube.com [youtube.com]
- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Fluoro-4-isopropoxyaniline: A Key Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery and development, the strategic use of fluorinated building blocks has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, 3-Fluoro-4-isopropoxyaniline has emerged as a particularly valuable intermediate, prized for its unique electronic and steric characteristics. This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and application of this compound, with a focus on its role in the synthesis of targeted therapies. Designed for researchers, scientists, and drug development professionals, this document aims to deliver not just procedural knowledge, but also a deeper understanding of the chemical principles that underscore its utility.
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is a testament to the power of subtle structural modifications in fine-tuning the properties of a molecule for medicinal chemistry applications. The strategic placement of a fluorine atom and an isopropoxy group on the aniline scaffold imparts a unique combination of lipophilicity, electronic modulation, and metabolic stability.
The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which modulates the basicity of the aniline nitrogen. This can be a critical factor in drug-receptor interactions and in preventing off-target toxicities. Concurrently, the isopropoxy group at the 4-position, a moderately lipophilic moiety, can enhance membrane permeability and provide a steric shield, influencing the molecule's metabolic fate.
A summary of the key physicochemical properties of this compound is presented in the table below:
| Property | Value | Reference(s) |
| CAS Number | 97566-69-3 | [1] |
| Molecular Formula | C₉H₁₂FNO | [1] |
| Molecular Weight | 169.20 g/mol | [1] |
| Appearance | Off-white to light brown crystalline solid | |
| Melting Point | 45-49 °C | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis of this compound: A Tale of Two Routes
The synthesis of this compound can be approached through two primary, logically sound pathways, each with its own set of advantages and considerations. The choice of route often depends on the availability of starting materials and the desired scale of production.
Route 1: From 3-Fluoro-4-aminophenol
This route commences with the commercially available 3-fluoro-4-aminophenol and employs a classic Williamson ether synthesis to introduce the isopropoxy group.
Experimental Protocol: Williamson Ether Synthesis of 3-Fluoro-4-aminophenol
-
Reaction Setup: To a solution of 3-fluoro-4-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, typically potassium carbonate (K₂CO₃, 1.5 eq). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkylating Agent: Isopropyl bromide (1.2 eq) is then added to the reaction mixture.
-
Reaction Conditions: The reaction is heated to 60-80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Route 2: From 1-Fluoro-2-isopropoxy-4-nitrobenzene
An alternative and often preferred route for larger-scale synthesis involves the reduction of a nitro-group precursor. This pathway begins with the synthesis of 1-fluoro-2-isopropoxy-4-nitrobenzene, followed by a robust reduction step.
Experimental Protocol: Reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene
Two common and effective methods for the reduction of the nitro group are catalytic hydrogenation and chemical reduction with tin(II) chloride.
-
Method A: Catalytic Hydrogenation
-
Reaction Setup: 1-Fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) is added to the solution.
-
Reaction Conditions: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm) at room temperature. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
-
-
Method B: Chemical Reduction with Tin(II) Chloride
-
Reaction Setup: To a solution of 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol is added tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).[2]
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred until the starting material is consumed, as indicated by TLC analysis.[2]
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
The unambiguous identification and characterization of this compound are paramount for its use in pharmaceutical synthesis. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides a comprehensive molecular fingerprint.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the isopropoxy group, and the amine protons.
-
Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom.
-
Isopropoxy Group: A septet at approximately δ 4.4-4.6 ppm is expected for the methine proton (-CH-), coupled to the six methyl protons. The six methyl protons (-CH₃) will appear as a doublet at around δ 1.3 ppm.
-
Amine Group (δ 3.5-4.5 ppm): The two amine protons (-NH₂) will typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides valuable information about the carbon framework of the molecule.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond couplings (²JCF and ³JCF).
-
Isopropoxy Carbons: The methine carbon (-CH-) is expected to resonate around δ 70-75 ppm, while the methyl carbons (-CH₃) will appear at approximately δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for its functional groups.
-
N-H Stretching (3300-3500 cm⁻¹): Two distinct bands in this region are characteristic of a primary amine, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (2850-3000 cm⁻¹): Absorption bands in this region are due to the stretching vibrations of the aromatic and aliphatic C-H bonds.
-
C-O Stretching (1200-1300 cm⁻¹): A strong absorption band in this region is indicative of the aryl-alkyl ether linkage.
-
C-F Stretching (1000-1100 cm⁻¹): A characteristic absorption band for the C-F bond is expected in this region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z = 169, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Common fragmentation pathways include the loss of a methyl group (M-15) from the isopropoxy moiety and the loss of the entire isopropoxy group (M-59).
The Strategic Role of this compound in Drug Discovery
The true value of this compound lies in its application as a key building block in the synthesis of complex, biologically active molecules. Its unique substitution pattern is not accidental but rather a deliberate design element to impart favorable properties to the final drug candidate.
A prime example of its significance is its role as a crucial intermediate in the synthesis of Ceritinib , a second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[3][4]
In the synthesis of Ceritinib, the this compound moiety is strategically coupled with other molecular fragments to construct the final complex structure of the drug. The fluorine atom can enhance binding affinity to the target protein and improve metabolic stability by blocking potential sites of metabolism. The isopropoxy group can contribute to the overall lipophilicity of the molecule, aiding in its absorption and distribution within the body.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound stands as a testament to the power of rational drug design and the importance of well-chosen building blocks in medicinal chemistry. Its unique molecular structure, featuring a strategically placed fluorine atom and an isopropoxy group, imparts a desirable combination of physicochemical and pharmacological properties. The synthetic routes to this valuable intermediate are well-established and robust, allowing for its reliable production for research and development purposes. As a key component in the synthesis of targeted therapies like Ceritinib, this compound will undoubtedly continue to play a significant role in the advancement of modern medicine. This guide has provided a comprehensive overview of its molecular structure, synthesis, characterization, and applications, aiming to empower researchers and scientists in their quest for novel and effective therapeutics.
References
An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-isopropoxyaniline
Introduction: The Significance of 3-Fluoro-4-isopropoxyaniline in Modern Drug Discovery
This compound is a key structural motif and a valuable building block in medicinal chemistry. Its unique combination of a fluorine atom and an isopropoxy group on an aniline scaffold imparts desirable physicochemical properties to drug candidates, such as enhanced metabolic stability, improved potency, and better membrane permeability. The fluorine atom can block sites susceptible to metabolic attack, while the isopropoxy group can modulate lipophilicity and target engagement.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this important intermediate, offering detailed experimental protocols and insights into the chemical principles that underpin these transformations. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use and characterization.
| Property | Value |
| Molecular Formula | C₉H₁₂FNO |
| Molecular Weight | 169.2 g/mol [1] |
| CAS Number | 97566-69-3[1] |
| Appearance | Not specified, likely a solid or oil |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Spectroscopic Data (Predicted)
| Technique | Expected Peaks |
| ¹H NMR | Signals for aromatic protons (multiplets, ~6.5-7.0 ppm), amine protons (broad singlet, ~3.5-4.5 ppm), isopropoxy methine proton (septet), and isopropoxy methyl protons (doublet).[1] |
| ¹³C NMR | Distinct resonances for each of the nine carbon atoms, with characteristic shifts for carbons bonded to fluorine, oxygen, and nitrogen.[1] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine), C-O-C stretching (ether), C-F stretching, and aromatic C-H and C=C bonds. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 169, with fragmentation patterns corresponding to the loss of isopropoxy and other functional groups. |
Synthetic Pathways: A Tale of Two Strategies
The synthesis of this compound can be approached from two principal retrosynthetic disconnections, each with its own set of advantages and challenges. This guide will detail both pathways, providing a comparative analysis to aid in the selection of the most appropriate route for a given research or development context.
Route A: The Convergent Approach via Nitro Group Reduction
This is arguably the more direct and convergent route, starting from the readily available precursor, 3-fluoro-4-nitrophenol. The synthesis involves two key transformations: the introduction of the isopropoxy group via a Williamson ether synthesis, followed by the reduction of the nitro group to the desired aniline.
Caption: Synthetic workflow for Route A.
Route B: The Linear Approach from 3-Fluoroaniline
This pathway commences with 3-fluoroaniline and proceeds through a series of functional group interconversions to arrive at the target molecule. This linear sequence involves nitration of the aromatic ring, reduction of the newly introduced nitro group to an amine, and finally, alkylation of the resulting hydroxyl group.
Caption: Synthetic workflow for Route B.
Detailed Experimental Protocols
Route A: The Convergent Approach
Step 1: Synthesis of 1-Fluoro-2-isopropoxy-4-nitrobenzene via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[2] In this step, the hydroxyl group of 3-fluoro-4-nitrophenol is deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile to displace the bromide from 2-bromopropane.
Materials:
-
3-Fluoro-4-nitrophenol
-
2-Bromopropane (Isopropyl Bromide)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Experimental Protocol:
-
To a stirred solution of 3-fluoro-4-nitrophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Add 2-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | Purpose |
| 3-Fluoro-4-nitrophenol | 1.0 | Starting material |
| 2-Bromopropane | 1.2 | Isopropyl source |
| Potassium Carbonate | 1.5 | Base |
| Acetone/DMF | - | Solvent |
Step 2: Synthesis of this compound via Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes to anilines.[3] This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.
Materials:
-
1-Fluoro-2-isopropoxy-4-nitrobenzene
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Celite®
Experimental Protocol:
-
In a hydrogenation vessel, dissolve 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol or ethyl acetate.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or distillation if necessary.
| Reagent | Molar Eq. / Amount | Purpose |
| 1-Fluoro-2-isopropoxy-4-nitrobenzene | 1.0 | Starting material |
| 10% Pd/C | 5-10 mol% | Catalyst |
| Ethanol/Ethyl Acetate | - | Solvent |
| Hydrogen Gas | Excess | Reducing agent |
Route B: The Linear Approach
Step 1: Synthesis of 4-Amino-3-fluorophenol
The synthesis of this key intermediate can be achieved from 2,4-difluoronitrobenzene. The process involves a nucleophilic aromatic substitution with a methoxide source, followed by demethylation and reduction of the nitro group.[4]
Materials:
-
2,4-Difluoronitrobenzene
-
Sodium methoxide
-
Methanol
-
A demethylating agent (e.g., aluminum chloride)
-
A reducing agent (e.g., tin(II) chloride or catalytic hydrogenation)
Experimental Protocol (Multi-step):
-
Methoxylation: React 2,4-difluoronitrobenzene with sodium methoxide in methanol to selectively replace the fluorine at the 4-position with a methoxy group.
-
Demethylation: Treat the resulting 2-fluoro-4-methoxynitrobenzene with a demethylating agent to yield 3-fluoro-4-nitrophenol.
-
Reduction: Reduce the nitro group of 3-fluoro-4-nitrophenol using standard conditions (e.g., catalytic hydrogenation with Pd/C or reduction with SnCl₂/HCl) to afford 4-amino-3-fluorophenol.[5]
Step 2: Synthesis of this compound via Alkylation of 4-Amino-3-fluorophenol
The final step in this route is the selective O-alkylation of 4-amino-3-fluorophenol. To avoid N-alkylation, it is often necessary to protect the amino group before proceeding with the Williamson ether synthesis.
Materials:
-
4-Amino-3-fluorophenol
-
A protecting group for the amine (e.g., Boc anhydride)
-
2-Bromopropane
-
A suitable base (e.g., potassium carbonate)
-
A deprotecting agent (e.g., trifluoroacetic acid for a Boc group)
Experimental Protocol (with protection/deprotection):
-
Protection: Protect the amino group of 4-amino-3-fluorophenol with a suitable protecting group (e.g., Boc).
-
Alkylation: Perform a Williamson ether synthesis as described in Route A, Step 1, using the protected aminophenol as the starting material.
-
Deprotection: Remove the protecting group under appropriate conditions to yield the final product, this compound.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Specific Hazards:
-
Nitroaromatic Compounds: These compounds are often toxic and can be explosive, especially at elevated temperatures or in the presence of catalysts. Handle with care and avoid heat and shock.[6]
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). Ensure the equipment is properly rated for pressure and that all connections are secure. The catalyst should be handled under an inert atmosphere and should not be allowed to dry in the presence of air.[7][8]
-
Alkyl Halides: 2-Bromopropane is a volatile and flammable liquid that can be irritating to the skin and respiratory system.
Conclusion and Future Perspectives
The synthesis of this compound is a critical process for the advancement of modern drug discovery. Both the convergent and linear approaches offer viable pathways to this important building block. The choice of route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of more efficient, cost-effective, and sustainable methods for the synthesis of this compound will remain an active area of research.
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Amino-3-fluorophenol synthesis - chemicalbook [chemicalbook.com]
- 6. icheme.org [icheme.org]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 8. chem.wisc.edu [chem.wisc.edu]
3-Fluoro-4-isopropoxyaniline spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-isopropoxyaniline
Introduction
This compound, with the molecular formula C₉H₁₂FNO and a molecular weight of 169.2 g/mol , is a substituted aniline derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a chemical building block is largely due to the specific arrangement of its functional groups: a nucleophilic amine, an electron-donating isopropoxy group, and a strategically placed fluorine atom. In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability and modify the pharmacokinetic properties of a drug candidate.[1]
Given its role as a critical intermediate, the unambiguous confirmation of its structure and purity is paramount. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The narrative moves beyond a simple presentation of data, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the rigorous standards of modern chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
Expertise & Experience: For a fluorinated aromatic compound, a one-dimensional ¹H NMR spectrum alone is insufficient for unequivocal structure determination. A multi-nuclear strategy employing ¹H, ¹³C, and ¹⁹F NMR is essential.[1] This approach creates a self-validating dataset: ¹H NMR identifies the proton environments and their connectivity through spin-spin coupling, ¹³C NMR maps the carbon framework, and ¹⁹F NMR serves as a highly sensitive and direct probe for the fluorine substituent's electronic environment and position.[1][2] This combined analysis allows for the complete and confident assignment of the molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a Fourier Transform NMR spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum, using an appropriate reference standard.
-
(Optional but Recommended) Perform 2D correlation experiments, such as NOESY, to confirm through-space proximities.
-
Diagram: NMR Experimental Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
Spectral Interpretation and Data
The structure of this compound with atom numbering for NMR assignment is shown below.
References
An In-depth Technical Guide to 3-Fluoro-4-isopropoxyaniline: Properties, Synthesis, and Applications
Introduction
3-Fluoro-4-isopropoxyaniline is a substituted aniline derivative of increasing importance in the landscape of pharmaceutical research and development. Its unique structural features—a fluorine atom ortho to the amino group and a para-isopropoxy group—impart specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex molecular architectures, most notably as a key building block for the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The strategic placement of the fluoro and isopropoxy groups on the aniline ring significantly influences its physical and chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source |
| CAS Number | 97566-69-3 | [1] |
| Molecular Formula | C₉H₁₂FNO | [1] |
| Molecular Weight | 169.20 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | [1] |
| Solubility | Expected to be soluble in organic solvents | |
| pKa | Data not available; expected to be a weaker base than 4-isopropoxyaniline | [1] |
The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect (-I), which reduces the electron density on the aromatic ring and, critically, on the nitrogen atom of the amino group.[1] Consequently, this compound is a weaker base compared to its non-fluorinated counterpart, 4-isopropoxyaniline.[1] This reduced basicity has direct implications for its reactivity in typical aniline reactions.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the isopropoxy group. The aromatic protons will likely appear as multiplets in the range of δ 6.8–7.2 ppm.[1] The isopropoxy group will present as a septet for the methine (-CH) proton and a doublet for the two methyl (-CH₃) groups around δ 4.5 and 1.3 ppm, respectively.[2]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups:
-
N-H stretch: 3300-3500 cm⁻¹ (amine)
-
C-H stretch (aromatic and aliphatic): 2850-3100 cm⁻¹
-
C=C stretch (aromatic): 1450-1600 cm⁻¹[1]
-
C-O-C stretch (ether): 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric)[1]
-
C-F stretch (fluoroaromatic): 1100-1250 cm⁻¹[1]
Synthesis of this compound
There are two primary synthetic routes to this compound, both of which are strategically designed to introduce the required substituents with the correct regiochemistry.
Route 1: From 1-Fluoro-2-isopropoxy-4-nitrobenzene
This is a common and efficient route that involves the reduction of a nitro-group precursor.
References
An In-depth Technical Guide to the Material Safety of Aromatic Amines: A Case Study on 3-Fluoro-4-isopropoxyaniline
This guide has been structured to address this reality. It will use verified SDS and toxicological data from structurally analogous anilines to provide field-proven insights and best practices. By examining these related compounds, we can establish a robust framework for risk assessment, safe handling, and emergency preparedness applicable to 3-Fluoro-4-isopropoxyaniline and other novel aromatic amines where complete safety data is pending. The principles and protocols outlined herein are designed to be self-validating and grounded in established chemical safety standards.
Compound Profile & Inferred Hazard Landscape
This compound belongs to the substituted aniline family. The core structure, aniline, is a known hazardous compound. The addition of a fluorine atom and an isopropoxy group modifies its chemical properties, reactivity, and, consequently, its toxicological profile.
-
Amino Group (-NH₂): This functional group is a primary driver of the toxicological properties of anilines, including methemoglobinemia. It is also a strong activating group in electrophilic aromatic substitution, indicating potential reactivity.[1]
-
Fluorine (-F): As a highly electronegative atom, fluorine can alter the electron density of the aromatic ring, influencing metabolic pathways and bond strengths.[1] The combustion of fluoro-organic compounds can also produce highly toxic hydrogen fluoride (HF) gas.[2]
-
Isopropoxy Group (-O-CH(CH₃)₂): This bulky ether group can influence the steric and electronic properties of the molecule, potentially affecting its binding to biological targets and its metabolic fate.[1]
Based on this structure, a researcher must anticipate a hazard profile that includes potential acute toxicity (oral, dermal, inhalation), skin and eye irritation, and possible long-term organ damage, which are common characteristics of substituted anilines.
Hazard Identification: A Comparative Analysis of Analogs
To construct a reliable preliminary risk assessment, we will analyze the Globally Harmonized System (GHS) classifications of closely related anilines. This comparative approach highlights the spectrum of potential hazards.
| Compound | CAS No. | GHS Hazard Statements (H-Codes) | Key Hazards | Source |
| 3-Fluoroaniline | 372-19-0 | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | Acute Toxicity, Skin/Eye Damage, Irritant | [2] |
| 4-Fluoroaniline | 371-40-4 | H301, H311, H331 (Toxic if swallowed, in contact with skin, or if inhaled), H317 (May cause an allergic skin reaction), H341 (Suspected of causing genetic defects), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) | High Acute Toxicity, Sensitizer, Mutagenicity, Chronic Organ Toxicity, Environmental Hazard | [3] |
| 3-Chloro-4-fluoroaniline | 367-21-5 | H301, H311, H331 (Toxic if swallowed, in contact with skin or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure) | High Acute Toxicity, Chronic Organ Toxicity | [4][5] |
| 4-Isopropoxyaniline | 7664-66-6 | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled) | High Acute Toxicity, Irritant | [6][7] |
Expert Insight: The comparison reveals that simple positional changes of a substituent (e.g., 3-fluoro vs. 4-fluoroaniline) can significantly alter the reported hazard profile, with 4-fluoroaniline showing evidence of mutagenicity and environmental toxicity not listed for the 3-fluoro isomer in the referenced SDS. The addition of a chloro- group or an isopropoxy group consistently points towards high acute toxicity. Therefore, it is logical and prudent to handle this compound as a substance with high acute toxicity (oral, dermal, inhalation), potential for serious eye/skin damage, and possible chronic organ toxicity.
Hazard Communication Workflow
The following diagram illustrates the logical flow from compound identification to appropriate hazard communication in the laboratory.
Caption: Hazard assessment workflow for compounds with limited safety data.
Exposure Control & Personal Protective Equipment (PPE)
Controlling exposure is paramount. A multi-layered approach combining engineering controls and rigorous PPE is required.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]
-
Ventilation: The laboratory must be well-ventilated to dilute any fugitive emissions.[8]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[9]
Personal Protective Equipment (PPE) Protocol: This protocol is a self-validating system; each step is designed to protect against the synthesized high-level hazards.
-
Hand Protection: Wear nitrile gloves with a minimum thickness of 0.11 mm. Double-gloving is strongly recommended.
-
Causality: Anilines can be absorbed through the skin.[4] Nitrile provides good resistance to a range of organic chemicals. Always check the manufacturer's breakthrough time data for similar solvents you may be using. Discard gloves immediately if contamination is suspected.
-
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9] A face shield should also be worn over the goggles when there is a risk of splashes or spills.
-
Causality: The data from 3-Fluoroaniline indicates a risk of severe eye damage (H318).[2] Goggles prevent direct contact from splashes, while a face shield protects the entire face.
-
-
Skin and Body Protection: Wear a flame-retardant laboratory coat. Ensure it is fully buttoned. When handling larger quantities, a chemically resistant apron or suit may be necessary. Do not wear shorts or open-toed shoes in the laboratory.[10]
-
Causality: Protects against accidental skin contact and contamination of personal clothing.
-
-
Respiratory Protection: Respiratory protection is generally not required if all work is conducted within a certified chemical fume hood.[9] If there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with an organic vapor/particulate filter cartridge (e.g., Type K Green conforming to EN14387) is required.[9]
Safe Handling, Storage, and Disposal
Handling Protocol:
-
Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and the sash is at the appropriate working height. Assemble all necessary equipment before introducing the chemical.
-
Aliquotting: Use only compatible tools (e.g., glass or stainless steel spatulas) for transferring the solid. Avoid creating dust.[4] If making a solution, add the solid slowly to the solvent.
-
Post-use Decontamination: Thoroughly clean the work area and any equipment used. Wash hands thoroughly with soap and water after removing gloves.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4]
-
Store in a locked cabinet or area accessible only to authorized personnel.[2]
Disposal:
-
All waste containing this compound must be treated as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][3] Do not empty into drains.
Emergency Procedures: A Self-Validating Response System
Rapid and correct response to an emergency is critical. The following protocols are designed for immediate action.
First-Aid Measures:
-
General Advice: Show the Safety Data Sheet (or this guide) to the doctor in attendance. Immediate medical attention is required in most cases of exposure.[3]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[2]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a poison center or doctor immediately.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Call a poison center or doctor immediately.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3]
Spill Response Protocol:
This decision tree outlines the critical steps for responding to a spill, prioritizing safety.
Caption: Decision workflow for responding to a chemical spill.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[2]
-
Specific Hazards: Combustion is expected to produce hazardous decomposition products, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and highly toxic gaseous hydrogen fluoride (HF).[2][4] Containers may explode when heated.[3]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3]
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.com [fishersci.com]
- 10. aarti-industries.com [aarti-industries.com]
The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 3-Fluoro-4-isopropoxyaniline
Abstract
This in-depth technical guide charts the discovery and history of 3-Fluoro-4-isopropoxyaniline, a key fluorinated building block in modern medicinal chemistry. While a singular "discovery" event is not prominent in the scientific literature, its history is intrinsically linked to the rise of fluorinated motifs in drug design and its critical role as an intermediate in the synthesis of complex pharmaceuticals, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. This guide provides a comprehensive overview of its synthesis, chemical properties, and the scientific context of its utility, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of Fluorinated Anilines
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have made fluorinated compounds highly sought after in the pharmaceutical industry. Within this class of molecules, fluorinated anilines serve as versatile intermediates for the synthesis of a wide array of bioactive compounds. This compound (CAS No. 97566-69-3) has emerged as a particularly valuable synthon due to the specific electronic and steric properties conferred by its substituent pattern. The electron-withdrawing nature of the fluorine atom and the steric bulk of the isopropoxy group influence the reactivity of the aniline moiety and the aromatic ring, providing a unique chemical handle for further molecular elaboration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₂FNO |
| Molecular Weight | 169.2 g/mol [1] |
| Appearance | Off-white to brown crystalline powder |
| Melting Point | Not widely reported |
| Boiling Point | Not widely reported |
| CAS Number | 97566-69-3[1] |
Historical Context and "Discovery"
The history of this compound is not marked by a singular, celebrated discovery. Instead, its emergence is a testament to the enabling power of organic synthesis and the growing demand for specialized chemical building blocks in drug discovery. The development of robust methods for the synthesis of fluorinated aromatic compounds, dating back to the early 20th century, laid the groundwork for the eventual synthesis of molecules like this compound.[2]
The true "discovery" of this compound can be considered its identification and utilization as a key intermediate in the synthesis of high-value pharmaceutical agents. Its application in the synthesis of Ceritinib, a potent second-generation ALK inhibitor for the treatment of non-small cell lung cancer, marks a significant point in its history.[3][4] The intricate structure of Ceritinib necessitated the development of a reliable and scalable synthesis of the this compound core.
Synthetic Routes and Methodologies
The synthesis of this compound can be achieved through several strategic routes. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and economic viability. Two primary synthetic strategies have been identified in the literature.
Route 1: From 1-Fluoro-2-isopropoxy-4-nitrobenzene
A common and direct approach to this compound involves the reduction of a nitro group to an amine. This method is advantageous due to the high efficiency and selectivity of nitro group reductions.
Workflow Diagram:
Caption: Synthetic pathway from a nitrobenzene precursor.
Experimental Protocol:
Step 1: Reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene
-
To a solution of 1-fluoro-2-isopropoxy-4-nitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate), add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) under a hydrogen atmosphere. This is a clean and efficient method often used in industrial settings.
-
Chemical Reduction: Tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl).
-
-
The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is worked up to remove the catalyst (in the case of hydrogenation) or the metal salts. This usually involves filtration and extraction.
-
The crude product is then purified, often by recrystallization or column chromatography, to yield pure this compound.
Route 2: Multi-step Synthesis from 3-Fluoroaniline
An alternative strategy begins with a more readily available starting material, 3-fluoroaniline. This route involves a sequence of reactions to introduce the nitro and isopropoxy groups.
Workflow Diagram:
Caption: Multi-step synthesis from 3-fluoroaniline.
Experimental Protocol:
Step 1: Nitration of 3-Fluoroaniline
-
3-Fluoroaniline is carefully treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to control the exothermic reaction and regioselectivity. The directing effects of the amino and fluoro groups primarily lead to the formation of 4-nitro-3-fluoroaniline.
Step 2: Diazotization and Hydrolysis
-
The resulting 4-nitro-3-fluoroaniline is then subjected to a diazotization reaction using sodium nitrite in an acidic medium, followed by hydrolysis of the diazonium salt to yield 4-nitro-3-fluorophenol.
Step 3: Williamson Ether Synthesis
-
The phenolic hydroxyl group of 4-nitro-3-fluorophenol is deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide.
-
The phenoxide is then reacted with an alkylating agent, such as isopropyl bromide, in a classic Williamson ether synthesis to form 1-fluoro-2-isopropoxy-4-nitrobenzene.[5][6]
Step 4: Reduction of the Nitro Group
-
The final step is the reduction of the nitro group of 1-fluoro-2-isopropoxy-4-nitrobenzene to the amine, as described in Route 1, to afford the target molecule, this compound.
Applications in Drug Discovery and Development
The primary significance of this compound lies in its role as a crucial building block for the synthesis of complex pharmaceutical compounds. The strategic placement of the fluoro, isopropoxy, and amino groups provides a scaffold that can be readily elaborated into a variety of drug candidates.
Its most prominent application is in the synthesis of Ceritinib , an anaplastic lymphoma kinase (ALK) inhibitor.[3][4] In the synthesis of Ceritinib, the aniline nitrogen of this compound participates in a nucleophilic aromatic substitution reaction, forming a key bond in the final drug structure. The fluorine and isopropoxy groups are integral to the molecule's binding affinity and pharmacokinetic profile.
Conclusion
While the discovery of this compound may not be a celebrated event in the annals of chemistry, its history is a compelling narrative of the evolution of synthetic chemistry to meet the demands of modern drug discovery. Its synthesis, achievable through multiple robust pathways, and its critical role as an intermediate for life-saving medicines like Ceritinib, underscore its importance. This technical guide provides a window into the scientific journey of this valuable compound, from its rational design and synthesis to its impactful application in the pharmaceutical industry.
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 3-Fluoro-4-isopropoxyaniline and Its Derivatives: A Comprehensive Guide for Researchers
Introduction: The Strategic Importance of 3-Fluoro-4-isopropoxyaniline in Modern Drug Discovery
This compound is a key structural motif and a valuable building block in medicinal chemistry. The strategic incorporation of fluorine and an isopropoxy group onto the aniline scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the isopropoxy group can modulate lipophilicity and molecular conformation.[1] This aniline derivative is a crucial intermediate in the synthesis of complex pharmaceuticals, most notably as a key component in the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib, used in the treatment of non-small cell lung cancer.[1] Its utility also extends to the development of inhibitors for other biological targets, such as Lassa virus.[1] This guide provides detailed, field-proven protocols for the synthesis of this compound and selected derivatives, emphasizing the underlying chemical principles and practical considerations for successful execution in a research setting.
Strategic Synthesis of the Core Moiety: this compound
Two principal and reliable synthetic routes are presented for the preparation of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Alkylation of 3-Fluoro-4-nitrophenol followed by Nitro Group Reduction
This robust two-step synthesis commences with the readily available 3-fluoro-4-nitrophenol. The initial Williamson ether synthesis introduces the isopropoxy group, followed by a reduction of the nitro group to the desired aniline. This approach is often favored for its high yields and straightforward execution.
Protocol 1: Synthesis of this compound via Route 1
Step 1: Synthesis of 1-Fluoro-2-isopropoxy-4-nitrobenzene
-
Materials:
-
3-Fluoro-4-nitrophenol
-
2-Bromopropane (Isopropyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 3-fluoro-4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-Fluoro-2-isopropoxy-4-nitrobenzene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Purge the vessel with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford this compound, which is often of sufficient purity for subsequent steps.
-
Route 2: Direct Reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene
This alternative route is highly efficient if the starting material, 1-fluoro-2-isopropoxy-4-nitrobenzene, is commercially available or has been synthesized separately. The core of this method is the selective reduction of the nitro group.[1]
Protocol 2: Synthesis of this compound via Route 2
-
Materials:
-
1-Fluoro-2-isopropoxy-4-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-85 °C).
-
Add a solution of 1-fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Maintain reflux and vigorous stirring for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron residues. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by column chromatography if necessary.
-
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
Characterization and Quality Control: A Self-Validating System
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods. The following table provides expected NMR data for validation.
| Parameter | Expected Spectroscopic Data for this compound |
| ¹H NMR | The spectrum will show distinct signals for the aromatic protons as multiplets, the amine (-NH₂) protons as a broad singlet, and the isopropoxy group protons (a septet for the methine -CH and a doublet for the two methyl -CH₃ groups).[1] |
| ¹³C NMR | The spectrum will display unique resonances for each carbon atom. The positions of the aromatic carbon signals are diagnostic, with characteristic shifts for carbons bonded to fluorine, oxygen, and nitrogen.[1] |
| ¹⁹F NMR | A single resonance is expected. The coupling constants between fluorine and adjacent protons (³JHF) and carbons (JCF) are critical for confirming the fluorine's position on the aromatic ring.[1] |
Synthesis of this compound Derivatives: Expanding the Chemical Space
The nucleophilic amino group and the activated aromatic ring of this compound allow for a variety of derivatization reactions, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Synthesis of Sulfonamide Derivatives
Sulfonamides are a prominent class of compounds with a wide range of biological activities.[2][3] The synthesis of sulfonamide derivatives from this compound is a straightforward and high-yielding reaction.
Protocol 3: General Procedure for the Synthesis of Sulfonamide Derivatives
-
Materials:
-
This compound
-
Appropriate sulfonyl chloride (R-SO₂Cl)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add pyridine or triethylamine (1.2-1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
-
Synthesis of Amide Derivatives
Amide bond formation is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals and biologically active molecules.[4][5]
Protocol 4: General Procedure for Amide Coupling Reactions
-
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or Et₃N)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent, add the coupling reagent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualization of Derivative Synthesis
Caption: General schemes for the synthesis of sulfonamide and amide derivatives.
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide provide robust and reproducible methods for the preparation of this compound and its derivatives. The strategic importance of this fluorinated aniline as a building block in medicinal chemistry is well-established, and the ability to synthesize it and its analogues efficiently is critical for advancing drug discovery programs. Future research will likely focus on developing even more streamlined and sustainable synthetic routes, as well as exploring a wider range of derivatives to probe new biological targets and expand the therapeutic potential of this valuable chemical scaffold.
References
Application Notes & Protocols for 3-Fluoro-4-isopropoxyaniline in Medicinal Chemistry
Introduction: The Strategic Value of 3-Fluoro-4-isopropoxyaniline in Drug Design
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The compound This compound emerges as a particularly valuable building block, offering a unique combination of substituents that address several critical aspects of drug development, including metabolic stability, target engagement, and pharmacokinetic (PK) properties.
The strategic placement of a fluorine atom and an isopropoxy group on the aniline core is not coincidental; it is a deliberate design choice rooted in established medicinal chemistry principles.
-
The Role of Fluorine: The fluorine atom, with its small size and high electronegativity, serves multiple functions.[1] It can act as a bioisostere for a hydrogen atom, yet its strong electron-withdrawing nature can significantly modulate the pKa of the adjacent aniline nitrogen, influencing its binding interactions and solubility.[2] Crucially, the carbon-fluorine bond is exceptionally strong, making it a powerful tool to block metabolic oxidation at that position, a common strategy to enhance a drug's half-life.[2][3]
-
The Influence of the Isopropoxy Group: The 4-isopropoxy group provides a moderately electron-donating, lipophilic substituent. This group can enhance interactions with hydrophobic pockets in target proteins and improve membrane permeability. The branched nature of the isopropyl group can also provide steric hindrance that shields the ether linkage or adjacent positions from metabolic enzymes.
This guide provides an in-depth look at the practical applications of this compound, complete with detailed protocols for its use in key synthetic transformations and a case study illustrating its role in the synthesis of a marketed kinase inhibitor.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FNO | [4] |
| Molecular Weight | 169.2 g/mol | [4] |
| Appearance | Off-white to brown crystalline powder | [5] |
| Melting Point | 121-123 °C | [5] |
| Boiling Point | 364.9±42.0 °C at 760 mmHg | [5] |
| Density | ~1.2±0.1 g/cm³ | [5] |
Core Synthetic Applications & Protocols
This compound is a versatile intermediate. Its primary amino group serves as a potent nucleophile and a handle for a wide array of transformations, including amide bond formation, sulfonamide synthesis, and transition metal-catalyzed cross-coupling reactions.
Diagram: Key Reaction Pathways
Below is a diagram illustrating the primary synthetic transformations involving this compound.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 5. Synthesis of a [(18)F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 3-Fluoro-4-isopropoxyaniline as a Strategic Building Block in Organic Synthesis
Abstract
3-Fluoro-4-isopropoxyaniline has emerged as a pivotal structural motif in modern medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amine, an electron-donating isopropoxy group, and a strategically placed fluorine atom, offers a powerful combination of properties for modulating the physicochemical and pharmacokinetic profiles of target molecules. This guide provides an in-depth analysis of this compound, detailing its synthesis, key reactions, and applications, with a particular focus on its role as a precursor in the development of sophisticated therapeutic agents, including kinase inhibitors. Detailed, field-tested protocols are provided to enable researchers to effectively utilize this versatile building block in their synthetic campaigns.
Introduction: The Strategic Advantage of Fluorinated Anilines
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. This compound is a prime example of a building block that leverages these benefits. The aniline moiety provides a reactive handle for a multitude of synthetic transformations, while the ortho-fluoro and para-isopropoxy substituents synergistically influence the electronic properties and steric profile of the molecule.
The amine group serves as a potent nucleophile or a directing group, making it a cornerstone for constructing complex molecular architectures.[1] This compound is a known intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib, highlighting its significance in oncology drug discovery.[1] This guide explores the fundamental chemistry and practical applications of this high-value intermediate.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 97566-69-3 | [1] |
| Molecular Formula | C₉H₁₂FNO | [1] |
| Molecular Weight | 169.2 g/mol | [1] |
| Appearance | Off-white to brown crystalline powder | [2] |
| Melting Point | 146 °C (295 °F) |
Spectroscopic Validation
Confirming the identity and purity of this compound is critical before its use in subsequent reactions.
-
¹H NMR: The spectrum will display characteristic signals for the aromatic protons, the amine (-NH₂) protons, and the isopropoxy group. The aromatic protons are expected to appear as multiplets between 6.5-7.0 ppm. The isopropoxy group will present as a septet for the methine (-CH) proton and a doublet for the two methyl (-CH₃) groups.[1]
-
¹³C NMR: The carbon spectrum will show distinct resonances for each of the nine carbon atoms. The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine, oxygen, and nitrogen atoms.[1]
-
¹⁹F NMR: This technique is highly sensitive for fluorine-containing compounds. A single resonance is expected, and its coupling constants to adjacent protons and carbons are definitive for confirming the fluorine's position on the aromatic ring.[1]
Recommended Synthesis Protocol
A reliable and scalable synthesis is crucial for the utility of any building block. The most common route to this compound involves the reduction of a nitro-aromatic precursor.
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol: Reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene
This protocol details the reduction of the nitro precursor using tin(II) chloride, a method well-suited for laboratory-scale synthesis due to its operational simplicity.
Materials:
-
1-Fluoro-2-isopropoxy-4-nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH), 10 M solution
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-Fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol (5-10 mL per gram of substrate).
-
Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Initiation: Carefully add concentrated HCl (2.0-3.0 eq) to the mixture. The reaction is exothermic.
-
Reaction Progress: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully basify the mixture by adding 10 M NaOH solution until the pH is ~8-9. Causality Note: This step neutralizes the acid and precipitates tin salts, allowing for the extraction of the free aniline product.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The washes remove residual acid, inorganic salts, and water, purifying the crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1]
Applications in the Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[3][4] The aniline scaffold is a well-established pharmacophore in numerous kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding site.[5] this compound is an exemplary building block for this purpose.
Case Study: Core Assembly of a 4-Anilinoquinazoline Kinase Inhibitor
The 4-anilinoquinazoline core is found in several FDA-approved kinase inhibitors, such as Erlotinib.[6][7][8] The following protocol illustrates how this compound can be coupled with a quinazoline scaffold via a nucleophilic aromatic substitution (SₙAr) reaction.
Workflow for Kinase Inhibitor Synthesis
Caption: SₙAr coupling to form a kinase inhibitor core.
Protocol: Synthesis of an N-(3-Fluoro-4-isopropoxyphenyl)quinazolin-4-amine Analog
Materials:
-
This compound
-
A suitable 4-chloroquinazoline derivative (e.g., 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline for an Erlotinib analog)[9]
-
Isopropanol (i-PrOH) or n-Butanol (n-BuOH)
-
Diisopropylethylamine (DIPEA, optional)
Procedure:
-
Reaction Setup: To a solution of the 4-chloroquinazoline derivative (1.0 eq) in isopropanol (10-20 mL per gram), add this compound (1.1-1.2 eq).
-
Acid Scavenger (Optional): Add DIPEA (1.2 eq) if the quinazoline substrate is not sufficiently activated or to scavenge the HCl byproduct.
-
Reaction: Heat the mixture to reflux (80-120 °C, depending on the solvent) and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration. Wash the filter cake with cold isopropanol and then with diethyl ether to remove impurities. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
-
Validation: Confirm the structure of the final product using NMR and Mass Spectrometry.
Causality Note: The SₙAr reaction is driven by the nucleophilicity of the aniline nitrogen and the electrophilicity of the C4 position on the quinazoline ring, which is activated by the adjacent ring nitrogens. The choice of a high-boiling polar solvent like isopropanol or n-butanol facilitates the reaction by ensuring sufficient energy to overcome the activation barrier.[9][10]
Safety and Handling
As with all chemical reagents, proper safety precautions are essential when handling this compound.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.[12]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature—a nucleophilic amine, a stabilizing isopropoxy group, and a modulating fluorine atom—provides a sophisticated tool for the design and synthesis of complex, biologically active molecules. The protocols and insights provided herein demonstrate its utility, particularly in the construction of kinase inhibitors, and underscore its importance for researchers in drug discovery and development.
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of radiolabeled erlotinib analogues and analysis of the effect of linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 10. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Application Notes & Protocols: Electrophilic Aromatic Substitution of 3-Fluoro-4-isopropoxyaniline
Introduction: Strategic Value of 3-Fluoro-4-isopropoxyaniline
This compound is a highly valuable substituted aniline that serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a powerful electron-donating amino group, a moderately donating isopropoxy group, and a weakly deactivating, ortho-, para-directing fluoro group—provides a nuanced platform for precise molecular engineering. Understanding the regiochemical outcomes of its reactions with various electrophiles is paramount for leveraging its synthetic potential. These application notes provide a detailed examination of the principles governing electrophilic aromatic substitution (EAS) on this substrate and offer robust, field-tested protocols for key transformations.
Part 1: Scientific Principles - Decoding Regioselectivity
The outcome of electrophilic aromatic substitution on the this compound ring is a classic example of competing directing effects. The reactivity and orientation of an incoming electrophile (E⁺) are governed by the cumulative electronic influence of the three existing substituents.
-
Amino Group (-NH₂): As a primary amine, this is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. It is a strong ortho, para-director.[1][2]
-
Isopropoxy Group (-O-iPr): This alkoxy group is also an activating, ortho, para-director, donating electron density through resonance. Its activating strength is significant, though less pronounced than the amino group.
-
Fluoro Group (-F): The fluorine atom presents a dichotomous character. It is deactivating inductively due to its high electronegativity but is an ortho, para-director through resonance donation of its lone pairs.[1][3]
Synergistic and Competitive Direction:
The positions available for substitution are C2, C5, and C6.
-
The -NH₂ group (at C1) strongly directs towards C2 and C6 (ortho) and C5 (para).
-
The -O-iPr group (at C4) directs towards C3 and C5 (ortho).
-
The -F group (at C3) directs towards C2 and C4 (ortho) and C6 (para).
The concerted effect of these groups overwhelmingly favors substitution at the C5 position . This position is para to the most powerful activating group (-NH₂) and ortho to the second most activating group (-O-iPr).[1] While the C2 and C6 positions are also activated, C2 is sterically hindered by two adjacent substituents, and C6 activation is less pronounced than C5. Therefore, electrophilic attack is predicted to occur predominantly at C5.
Caption: Analysis of substituent directing effects on this compound.
Part 2: Application Protocols for Key Transformations
Aniline derivatives are highly susceptible to oxidation and over-reaction under harsh electrophilic conditions.[4] Therefore, protocols often require milder reagents and controlled conditions. For reactions like nitration, protection of the highly reactive amino group is a common and effective strategy to prevent side reactions and control regioselectivity.[4][5]
A. Selective Bromination at the C5 Position
Bromination of activated anilines can be difficult to control, often leading to polybrominated products.[4] The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) provides a mild and highly regioselective method for monobromination.[6]
Protocol: Synthesis of 5-Bromo-3-fluoro-4-isopropoxyaniline
-
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add NBS (1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the mixture at 0 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. Dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-bromo-3-fluoro-4-isopropoxyaniline.
-
Rationale:
-
NBS: A milder brominating agent than Br₂, reducing the risk of polybromination and oxidation of the aniline.
-
DMF: A polar aprotic solvent that facilitates the reaction.
-
Low Temperature (0 °C): Controls the reaction rate and minimizes the formation of side products.
| Parameter | Value/Condition | Reference(s) |
| Substrate | This compound | N/A |
| Reagent | N-Bromosuccinimide (NBS) | [6] |
| Stoichiometry | 1.05 eq. of NBS | [7] |
| Solvent | DMF | [6] |
| Temperature | 0 °C | [7] |
| Typical Yield | >85% | N/A |
B. Regioselective Nitration via Amine Protection
Direct nitration of anilines with strong acids like HNO₃/H₂SO₄ is often problematic. The highly acidic conditions protonate the amino group to form an anilinium ion (-NH₃⁺), which is a meta-directing and strongly deactivating group, leading to undesired products and oxidative decomposition.[2][8] A superior strategy involves the temporary protection of the amino group as an acetamide.[4][5] The resulting N-acetyl group is still an activating, ortho, para-director but is significantly less reactive, allowing for controlled nitration.
Protocol: Synthesis of 3-Fluoro-4-isopropoxy-5-nitroaniline
Step 1: Protection (Acetylation)
-
Dissolve this compound (1.0 eq) in acetic acid.
-
Slowly add acetic anhydride (1.2 eq) at room temperature.
-
Heat the mixture to 80-90°C for 2-3 hours.
-
Cool the reaction and pour it into ice water to precipitate the product, N-(3-fluoro-4-isopropoxyphenyl)acetamide. Filter, wash with water, and dry.
Step 2: Nitration
-
Cool a flask containing concentrated sulfuric acid to 0 °C.
-
Slowly add the N-(3-fluoro-4-isopropoxyphenyl)acetamide from Step 1.
-
Add a nitrating mixture (e.g., fuming nitric acid or potassium nitrate in H₂SO₄) dropwise, maintaining the temperature between 0-5 °C.[5][9]
-
Stir at low temperature for 1-2 hours after addition is complete.
-
Carefully pour the reaction mixture onto crushed ice. The nitrated acetamide will precipitate.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Deprotection (Hydrolysis)
-
Suspend the crude N-(3-fluoro-4-isopropoxy-5-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 3-5 hours, monitoring by TLC until the starting material is consumed.[7]
-
Cool the solution and carefully neutralize with an aqueous base (e.g., NaOH or NaHCO₃) to precipitate the final product.
-
Filter, wash with water, and dry to obtain 3-fluoro-4-isopropoxy-5-nitroaniline.
Part 3: Experimental Workflow Visualization
The following diagram outlines the complete workflow for the synthesis of 3-fluoro-4-isopropoxy-5-nitroaniline, highlighting the critical protection-nitration-deprotection sequence.
Caption: Workflow for the synthesis of 3-fluoro-4-isopropoxy-5-nitroaniline.
Safety & Handling
-
Aniline derivatives can be toxic if swallowed, inhaled, or absorbed through the skin. Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.[6]
-
Reactions involving concentrated acids (H₂SO₄) and nitrating agents (HNO₃) are highly exothermic and corrosive. Perform additions slowly and with efficient cooling. Always add acid to water, never the reverse, during work-up procedures.
Conclusion
The electrophilic functionalization of this compound is a predictable and controllable process when the directing effects of the substituents are properly considered. The powerful ortho, para-directing influence of the amino and isopropoxy groups consistently channels electrophiles to the C5 position. By employing mild reagents for reactions like bromination and using a protection-deprotection strategy for more aggressive transformations like nitration, researchers can achieve high yields of selectively substituted products. The protocols described herein provide a reliable foundation for the synthesis of valuable intermediates for drug discovery and materials science applications.
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Acylation of 3-Fluoro-4-isopropoxyaniline
Introduction
The N-acylation of anilines is a cornerstone transformation in organic synthesis, pivotal to the development of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The resulting amide functionality is a common motif in biologically active molecules, offering metabolic stability and specific hydrogen bonding capabilities. This document provides a detailed guide to the N-acylation of 3-Fluoro-4-isopropoxyaniline, a substituted aniline of increasing interest in medicinal chemistry. The presence of both an electron-withdrawing fluorine atom and an electron-donating isopropoxy group on the aniline ring presents a unique case for optimizing acylation conditions.
The electronic nature of substituents on the aniline ring significantly influences the nucleophilicity of the amino group. The fluorine atom at the meta-position to the amine reduces the electron density of the aromatic ring and the nitrogen atom through its inductive effect, thereby decreasing its reactivity towards electrophiles.[1] Conversely, the isopropoxy group at the para-position donates electron density through resonance, which helps to activate the ring and partially counteracts the deactivating effect of the fluorine.[2] Understanding this electronic interplay is crucial for the rational design of a successful acylation protocol.
This guide will present two primary protocols for the N-acylation of this compound, utilizing two of the most common and effective acylating agents: an acyl chloride and an acid anhydride. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and discuss critical parameters for optimization and purification.
Reaction Mechanisms and Strategic Considerations
The N-acylation of anilines proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent.
Mechanism with Acyl Chlorides
Acyl chlorides are highly reactive acylating agents. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical roles: it neutralizes the hydrochloric acid byproduct that is formed, preventing the protonation and deactivation of the starting aniline, and it can also act as a nucleophilic catalyst.[3][4]
DOT Diagram: Mechanism with Acyl Chloride
Caption: N-acylation mechanism with an acyl chloride.
Mechanism with Acid Anhydrides
Acid anhydrides are less reactive than acyl chlorides but are often preferred due to their lower cost and easier handling.[5] These reactions can be slower and may require heating or the use of a nucleophilic catalyst, such as 4-(dimethylaminopyridine) (DMAP), to proceed at a reasonable rate. DMAP functions by forming a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent than the anhydride itself.[5]
DOT Diagram: Catalytic Cycle with Acetic Anhydride and DMAP
Caption: Catalytic role of DMAP in N-acetylation.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Pyridine is flammable and has a strong, unpleasant odor.
Protocol 1: N-Acetylation using Acetyl Chloride
This protocol is a robust and generally high-yielding method for the N-acetylation of anilines.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | BenchChem |
| Acetyl Chloride | Reagent Grade, ≥98% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| 1 M Hydrochloric Acid (HCl) | ACS Reagent | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | EMD Millipore |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 g, 5.91 mmol) in anhydrous dichloromethane (30 mL).
-
Addition of Base: Add anhydrous pyridine (0.57 mL, 7.09 mmol, 1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: While stirring at 0 °C, add acetyl chloride (0.46 mL, 6.50 mmol, 1.1 equivalents) dropwise over 5-10 minutes. A precipitate of pyridinium hydrochloride may form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).
-
Work-up:
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of water.
-
Separate the layers and wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 25 mL) to neutralize any remaining acid, and finally with brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-(3-fluoro-4-isopropoxyphenyl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[5]
Protocol 2: N-Propionylation using Propionic Anhydride and DMAP
This protocol is suitable for using a less reactive acylating agent and demonstrates the use of a nucleophilic catalyst.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥97% | BenchChem |
| Propionic Anhydride | ≥97% | TCI America |
| 4-(Dimethylaminopyridine) (DMAP) | ≥99% | Alfa Aesar |
| Triethylamine (TEA) | ≥99.5% | Avantor |
| Ethyl Acetate (EtOAc) | ACS Reagent | Macron |
| 1 M Hydrochloric Acid (HCl) | ACS Reagent | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | BDH |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask with a magnetic stir bar, add this compound (1.0 g, 5.91 mmol), ethyl acetate (30 mL), and triethylamine (1.24 mL, 8.87 mmol, 1.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of DMAP (approx. 36 mg, 0.29 mmol, 0.05 equivalents).
-
Addition of Acylating Agent: Add propionic anhydride (0.91 mL, 7.09 mmol, 1.2 equivalents) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, or gently heat to 40-50 °C if the reaction is slow. Monitor the reaction progress by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and dilute with 50 mL of ethyl acetate.
-
Wash the organic solution sequentially with 1 M HCl (2 x 25 mL), water (25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the resulting crude N-(3-fluoro-4-isopropoxyphenyl)propanamide by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]
DOT Diagram: General Experimental Workflow
Caption: General workflow for N-acylation.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Insufficiently reactive acylating agent. Deactivated aniline substrate. | Use a more reactive acylating agent (acyl chloride > anhydride).[5] Add a catalyst like DMAP for anhydride reactions. Consider stronger bases or higher temperatures.[5] |
| Formation of Byproducts | Diacylation (less common for anilines). Reaction with solvent or impurities. | Use stoichiometric amounts of the acylating agent (1.05-1.2 eq). Ensure all reagents and solvents are anhydrous. |
| Difficult Purification | Unreacted starting material. Contamination with base (e.g., pyridine, DMAP). | Ensure the reaction goes to completion. Perform a thorough aqueous workup with acidic and basic washes to remove starting materials and catalysts.[5] |
Conclusion
The N-acylation of this compound is a readily achievable transformation using standard laboratory procedures. The choice between an acyl chloride and an acid anhydride will depend on the desired reactivity, cost, and scale of the synthesis. By carefully controlling the stoichiometry, temperature, and employing an appropriate base or catalyst, high yields of the desired N-acylated product can be obtained. The protocols and insights provided herein offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully synthesize these valuable amide compounds.
References
- 1. quora.com [quora.com]
- 2. Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 4. ncert.nic.in [ncert.nic.in]
- 5. benchchem.com [benchchem.com]
The Strategic Application of 3-Fluoro-4-isopropoxyaniline in Modern Pharmaceutical Research: A Guide for Medicinal Chemists
Introduction: The Value Proposition of Fluorinated Scaffolds in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. It is within this context that 3-Fluoro-4-isopropoxyaniline has emerged as a valuable building block for the synthesis of targeted therapeutics, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.
The 3-fluoro-4-alkoxy-aniline scaffold is of significant pharmaceutical importance. This structural motif is a key component in a number of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers. The strategic placement of the fluorine atom and the isopropoxy group on the aniline ring provides a unique combination of electronic and steric properties that can be exploited to achieve high potency and selectivity for the target kinase.
Core Applications in Kinase Inhibitor Synthesis
This compound is a key intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Ceritinib. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). The general approach to synthesizing ALK inhibitors involves the coupling of the this compound core with a heterocyclic partner, typically a pyrimidine or a related scaffold, to construct the final pharmacophore.
The primary amine of this compound serves as a versatile nucleophile, enabling its participation in crucial bond-forming reactions, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. These reactions are fundamental to the construction of the diarylamine linkage that is characteristic of many ATP-competitive kinase inhibitors.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent application in the synthesis of a generic kinase inhibitor scaffold. These protocols are designed to be self-validating, with clear instructions and rationale for each step.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 1,2-difluoro-4-nitrobenzene, involving a nucleophilic aromatic substitution followed by reduction of the nitro group.
Step 1: Synthesis of 1-Fluoro-2-isopropoxy-4-nitrobenzene
This step involves a nucleophilic aromatic substitution reaction where the isopropoxide ion displaces a fluorine atom on the aromatic ring.
-
Materials:
-
1,2-difluoro-4-nitrobenzene
-
Isopropyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of isopropyl alcohol (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the resulting sodium isopropoxide solution back to 0 °C and add a solution of 1,2-difluoro-4-nitrobenzene (1.0 equivalent) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by flash column chromatography.
-
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group to a primary amine using catalytic hydrogenation.
-
Materials:
-
1-Fluoro-2-isopropoxy-4-nitrobenzene
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Celite
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 1-Fluoro-2-isopropoxy-4-nitrobenzene (1.0 equivalent) in ethanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as the final product.
-
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound.
Protocol 2: Synthesis of a Kinase Inhibitor Scaffold via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of this compound with a generic 2-chloropyrimidine, a common core in many kinase inhibitors.
-
Materials:
-
This compound
-
2-chloropyrimidine (or a substituted derivative)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), 2-chloropyrimidine (1.1 equivalents), Pd₂(dba)₃ (0.05 equivalents), Xantphos (0.1 equivalents), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to yield the desired diarylamine product.
-
Visualization of the Coupling Reaction
Caption: Buchwald-Hartwig amination workflow.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the protocols described above.
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protocol 1, Step 1 | NaH, DMF | DMF | 0 to RT | 4-6 | 70-85 |
| Protocol 1, Step 2 | H₂, Pd/C | Ethanol | RT | 2-4 | >95 |
| Protocol 2 | Pd₂(dba)₃, Xantphos | 1,4-Dioxane | 100-110 | 12-24 | 60-80 |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and robust chemical transformations. The progress of each reaction can be monitored by standard analytical techniques such as TLC and LC-MS, allowing for real-time assessment of reaction completion and purity of the product. The purification steps are designed to remove unreacted starting materials, reagents, and byproducts, ensuring the isolation of a high-purity final compound. The expected yields are based on literature precedents for similar reactions.
Conclusion: A Versatile Building Block for Future Drug Discovery
This compound represents a powerful tool in the arsenal of the modern medicinal chemist. Its unique substitution pattern provides a handle for introducing fluorine into drug candidates, a strategy that has proven to be highly effective in optimizing pharmacokinetic and pharmacodynamic properties. The protocols detailed in this guide provide a practical framework for the synthesis and application of this valuable building block in the development of novel kinase inhibitors and other targeted therapies. As the demand for highly specific and effective therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound is set to increase.
Application Note: A Detailed Protocol for the Suzuki-Miyaura Cross-Coupling of 3-Fluoro-4-isopropoxyaniline
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][4][5] This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of 3-fluoro-4-isopropoxyaniline with a generic arylboronic acid. The strategic incorporation of the this compound moiety is of significant interest in medicinal chemistry, as the fluorine and isopropoxy substituents can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure grounded in the fundamental principles of the Suzuki-Miyaura reaction. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, providing a robust starting point for the successful execution of this important transformation.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[6][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, an activated derivative of this compound), forming a Pd(II) intermediate.[7][9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[9][10] The base activates the boronic acid, forming a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; pd_intermediate [label="Ar-Pd(II)-X(Ln)", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation\n(Ar'-B(OH)2 + Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; biaryl_pd_complex [label="Ar-Pd(II)-Ar'(Ln)", fillcolor="#F1F3F4"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; product [label="Ar-Ar'", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
pd0 -> oxidative_addition [arrowhead=vee]; oxidative_addition -> pd_intermediate [arrowhead=vee]; pd_intermediate -> transmetalation [arrowhead=vee]; transmetalation -> biaryl_pd_complex [arrowhead=vee]; biaryl_pd_complex -> reductive_elimination [arrowhead=vee]; reductive_elimination -> product [arrowhead=vee, style=dashed]; reductive_elimination -> pd0 [arrowhead=vee, label="Catalyst\nRegeneration"]; } Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Suzuki Coupling of an Aryl Halide Derivative of this compound
This protocol outlines a general procedure for the Suzuki coupling of a halogenated derivative of this compound with a generic arylboronic acid. It is important to note that the aniline nitrogen must first be protected or the aromatic ring functionalized with a suitable leaving group (e.g., Br, I) for the Suzuki coupling to proceed. This protocol assumes the use of a bromo-substituted this compound.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Bromo-derivative of this compound | >98% | Various | The position of the bromine will determine the final product structure. |
| Arylboronic Acid | >97% | Various | The purity of the boronic acid is crucial for reaction efficiency. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | >98% | Various | Other catalysts such as Pd(PPh₃)₄ or palladium acetate with a suitable ligand can also be used.[12][13] The choice of catalyst and ligand is critical for activating less reactive aryl chlorides.[14] |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | >99% | Various | The choice and amount of base can significantly impact the reaction rate and selectivity.[11][15] |
| Anhydrous Solvent (e.g., 1,4-Dioxane/Water) | Anhydrous | Various | A mixture of an organic solvent and water is commonly used.[6] Degassing the solvent is essential to prevent oxidation of the palladium catalyst. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic phase during workup. |
| Ethyl Acetate (EtOAc) | HPLC Grade | Various | For extraction. |
| Hexanes | HPLC Grade | Various | For column chromatography. |
| Silica Gel | 230-400 mesh | Various | For purification by flash column chromatography. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[16]
-
Reagent Handling: this compound and its derivatives should be handled with care. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[16][17][18][19] Palladium catalysts are toxic and should be handled with caution. Boronic acids can be irritating to the respiratory system and skin.
-
Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, and an inert atmosphere (e.g., nitrogen or argon) is required to prevent catalyst degradation.[20]
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-derivative of this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (argon or nitrogen) three times. This process is crucial to remove any residual oxygen.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe.[21] The reaction concentration is typically set between 0.1 and 0.5 M.
-
-
Reaction Execution:
-
With the septum securely in place, immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).[21]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.[20]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[22]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[20]
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[6]
-
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label = "Reaction Setup"; style = "filled"; color = "#E8F0FE"; node [style=filled]; reagents [label="Combine Aryl Halide,\nBoronic Acid, and Base"]; inert [label="Establish Inert Atmosphere\n(Ar or N₂)"]; reagents -> inert; }
subgraph "cluster_reaction" { label = "Reaction Execution"; style = "filled"; color = "#E6F4EA"; node [style=filled]; catalyst_solvent [label="Add Catalyst and\nDegassed Solvent"]; heating [label="Heat and Stir\n(80-100 °C)"]; monitoring [label="Monitor Progress\n(TLC or LC-MS)"]; catalyst_solvent -> heating -> monitoring; }
subgraph "cluster_workup" { label = "Workup and Purification"; style = "filled"; color = "#FCE8E6"; node [style=filled]; extraction [label="Cool, Dilute, and Extract"]; drying [label="Dry and Concentrate"]; purification [label="Purify by Column\nChromatography"]; extraction -> drying -> purification; }
inert -> catalyst_solvent; monitoring -> extraction; } Caption: A streamlined workflow for the Suzuki coupling of this compound.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The use of a palladium catalyst with a bulky, electron-rich phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is often crucial for the successful coupling of electron-rich anilines.[5] These ligands promote the oxidative addition step and stabilize the catalytically active Pd(0) species. For particularly challenging couplings, more advanced catalyst systems, such as those employing Buchwald-type ligands, may be necessary.[12][23]
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more reactive boronate species.[10][11] Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. Cesium carbonate is a stronger base and can be more effective for less reactive substrates.
-
Solvent System: A mixture of an aprotic organic solvent like 1,4-dioxane or toluene with water is frequently used. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[6] It is imperative to use degassed solvents to prevent the oxidation and deactivation of the palladium catalyst.
-
Temperature: The reaction is typically heated to accelerate the rate of reaction, particularly the oxidative addition and reductive elimination steps.[1] The optimal temperature will depend on the specific substrates and catalyst system used and may require optimization.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives is a powerful method for the synthesis of novel biaryl compounds with potential applications in drug discovery and materials science. The protocol detailed in this application note provides a robust and well-reasoned starting point for researchers. Successful execution of this reaction hinges on careful attention to experimental detail, particularly the maintenance of an inert atmosphere and the use of high-purity reagents. By understanding the underlying principles of the catalytic cycle and the rationale behind the choice of reagents and conditions, scientists can effectively troubleshoot and optimize this versatile and indispensable transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. [PDF] Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mdpi.com [mdpi.com]
- 9. ajabs.org [ajabs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. combi-blocks.com [combi-blocks.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. rose-hulman.edu [rose-hulman.edu]
- 23. pubs.acs.org [pubs.acs.org]
Application Note: 3-Fluoro-4-isopropoxyaniline as a Privileged Scaffold in the Synthesis of Modern Kinase Inhibitors
An Application Guide for Researchers and Medicinal Chemists
Abstract and Introduction
Protein kinases have become one of the most significant classes of drug targets in the 21st century, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the success of these agents often hinges on the specific molecular scaffolds used in their design.[2] 3-Fluoro-4-isopropoxyaniline has emerged as a valuable building block in medicinal chemistry for the construction of potent and selective kinase inhibitors.[3] This aniline derivative incorporates three key structural motifs that impart desirable pharmacological properties.
The strategic placement of a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity through favorable electronic interactions with the target protein.[3][4] The isopropoxy group provides a balance of lipophilicity and steric bulk, which can be crucial for optimizing solubility and achieving specific interactions within the kinase active site. Finally, the aniline functional group serves as a versatile nucleophilic handle, enabling the formation of critical carbon-nitrogen (C-N) bonds that often define the core structure of anilino-quinazoline and anilino-pyrimidine based inhibitors.[3][5]
This technical guide provides an in-depth analysis of the application of this compound in kinase inhibitor synthesis, detailing the core chemical transformations, step-by-step protocols, and the underlying scientific rationale for its use.
Physicochemical Properties and Safety Data
Before utilization in any synthetic protocol, it is essential to understand the fundamental properties and handling requirements of the reagent.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂FNO | [3] |
| Molecular Weight | 169.20 g/mol | [3] |
| CAS Number | 97566-69-3 | [3] |
| Appearance | Varies (Typically a solid or oil) | N/A |
| Purity | ≥95% (Typical for research grade) | [3] |
2.1 Safety and Handling
This compound and its structural analogs are research chemicals and must be handled with appropriate care in a well-ventilated fume hood.[6][7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[6][7]
-
Inhalation: Avoid breathing dust, fumes, or vapors. If inhaled, move the individual to fresh air and seek medical attention if symptoms develop.[6][7][8]
-
Skin Contact: Avoid contact with skin. If contact occurs, wash the affected area immediately with plenty of soap and water.[6][7]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from oxidizing agents and strong acids.[6][8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]
Core Synthetic Methodologies and Mechanistic Insights
The primary utility of this compound in synthesizing kinase inhibitors lies in its ability to participate in C-N bond-forming reactions to construct diarylamine or aryl-heteroarylamine cores. Two predominant methods are employed: Nucleophilic Aromatic Substitution (SNA_r_) and Palladium-Catalyzed Buchwald-Hartwig Amination.
3.1 Nucleophilic Aromatic Substitution (SNA_r_)
SNA_r_ is a cornerstone reaction in the synthesis of many kinase inhibitors, such as Lapatinib and Dacomitinib analogs.[9][10] The reaction involves the nucleophilic attack of the aniline's amino group on an electron-deficient aromatic or heteroaromatic ring, displacing a suitable leaving group (typically a halide).[11]
-
Mechanism: The reaction generally proceeds via a two-step addition-elimination sequence. The aniline attacks the electron-poor ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group re-aromatizes the ring to yield the final product.[12][13] For the reaction to be efficient, the target ring must be activated by electron-withdrawing groups (e.g., nitro groups, or the nitrogen atoms within a pyrimidine or quinazoline ring).[11]
-
Application Insight: This method is particularly effective for coupling anilines to activated heterocyclic cores like 4-chloroquinazolines or 4-chloropyrimidines, which are common scaffolds in EGFR and other kinase inhibitors.[2] The inherent electronics of the heterocycle facilitate the nucleophilic attack without the need for a metal catalyst.
3.2 Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that offers a broader substrate scope and often milder conditions compared to classical methods.[5]
-
Mechanism: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of an aryl halide to the Pd(0) complex, forming a Pd(II) intermediate; (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex; and (3) Reductive Elimination to form the C-N bond of the desired product and regenerate the active Pd(0) catalyst.[5] The choice of phosphine ligand is critical to promote reductive elimination and prevent side reactions.[5]
-
Application Insight: This method is invaluable when the target aryl or heteroaryl ring is not sufficiently electron-deficient for S_N_Ar to occur readily. It provides a highly versatile and functional-group-tolerant route to synthesize the diarylamine motifs found in many kinase inhibitors.
Experimental Protocol: Synthesis of an Anilino-Quinazoline Kinase Inhibitor Core
This protocol details a representative S_N_Ar reaction to synthesize a core structure analogous to those found in many EGFR inhibitors, using this compound as the key building block.
4.1 Objective
To synthesize N-(3-fluoro-4-isopropoxyphenyl)-6,7-dimethoxyquinazolin-4-amine via a nucleophilic aromatic substitution reaction.
4.2 Materials and Equipment
-
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol (anhydrous)
-
-
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon inert atmosphere setup
-
Standard laboratory glassware
-
Vacuum filtration apparatus (Büchner funnel)
-
TLC plates and developing chamber
-
Rotary evaporator
-
4.3 Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Addition of Reactants: Add anhydrous isopropanol (approx. 10 mL per mmol of the chloroquinazoline). Begin stirring to form a suspension.
-
Add this compound (1.05 eq) to the flask.
-
Reaction: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to reflux (approx. 82-85°C) with vigorous stirring. The reaction will likely generate HCl, which protonates the product, causing it to precipitate as the hydrochloride salt.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloroquinazoline is consumed (typically 4-8 hours).
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath can enhance precipitation.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol to remove any unreacted starting materials or impurities.
-
-
Drying and Purification:
-
Dry the collected solid under vacuum at 40-50°C to a constant weight. The product is typically obtained as the HCl salt.
-
If further purification is needed, the free base can be obtained by suspending the salt in a mixture of dichloromethane and saturated sodium bicarbonate solution, separating the organic layer, drying with Na₂SO₄, and removing the solvent under reduced pressure. Recrystallization or column chromatography can then be performed.
-
4.4 Expected Results
The protocol is expected to yield the desired anilino-quinazoline product with good purity.
Table 2: Representative Experimental Data
| Parameter | Value |
| 4-Chloro-6,7-dimethoxyquinazoline | 2.24 g (10.0 mmol) |
| This compound | 1.78 g (10.5 mmol) |
| Isopropanol Volume | 100 mL |
| Reaction Time | 6 hours |
| Product Yield (HCl salt) | 3.55 g (approx. 90%) |
| Purity (by HPLC) | >98% |
Conclusion
This compound is a highly strategic and versatile building block for the synthesis of kinase inhibitors. Its unique combination of a nucleophilic amine handle with fluorine and isopropoxy substituents allows for the efficient construction of molecules with enhanced pharmacological properties. The synthetic protocols, particularly Nucleophilic Aromatic Substitution, are robust, scalable, and directly applicable to the synthesis of anilino-quinazoline and anilino-pyrimidine cores that are central to numerous FDA-approved and investigational kinase inhibitors. This application note provides researchers with the foundational knowledge and practical protocols to effectively leverage this important reagent in modern drug discovery programs.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. vapourtec.com [vapourtec.com]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Quantitative Analysis of 3-Fluoro-4-isopropoxyaniline using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated analytical method for the quantification of 3-Fluoro-4-isopropoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection, a technique renowned for its precision, accuracy, and suitability in regulatory environments. The protocol herein is designed for researchers, quality control analysts, and drug development scientists, providing a comprehensive guide from principle to practice. We detail the experimental protocol, chromatographic conditions, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose.[2][3]
Principle and Scientific Rationale
The accurate quantification of pharmaceutical intermediates like this compound is critical for ensuring the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). The chosen analytical technique, RP-HPLC, separates compounds based on their polarity.[4]
Analyte Properties and Method Selection: this compound is a substituted aromatic amine with moderate polarity. Its aromatic ring serves as an excellent chromophore, allowing for sensitive detection by UV spectrophotometry. The basic nature of the aniline group necessitates careful control of the mobile phase pH.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its long alkyl chains provide a nonpolar environment, promoting retention of the moderately nonpolar analyte through hydrophobic interactions.
-
Mobile Phase: A gradient mixture of a polar aqueous solvent (water) and a less polar organic solvent (acetonitrile) is used. This allows for efficient elution and separation of the analyte from potential impurities.
-
Mobile Phase Modifier: Formic acid is added to the mobile phase to maintain an acidic pH (typically around 2.5-3.5). At this pH, the primary amine group of the analyte is protonated (-NH2 to -NH3+). This single, stable ionic form prevents peak tailing and ensures a sharp, symmetrical peak shape, which is essential for accurate integration and quantification.
-
Detection: Based on the UV-absorbing properties of the substituted benzene ring, a UV detector is employed. A wavelength of 254 nm is chosen as it is a common and effective wavelength for detecting aromatic compounds, providing a good balance of sensitivity and specificity.[5]
Materials and Instrumentation
Instrumentation
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Balance (5-decimal place).
-
pH Meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (Calibrated).
-
Nylon or PTFE syringe filters (0.45 µm).
Reagents and Chemicals
-
This compound Reference Standard (Purity ≥ 99.5%).
-
Acetonitrile (ACN), HPLC Grade.
-
Water, HPLC Grade or Milli-Q.
-
Formic Acid (HCOOH), ACS Grade (≥98%).
-
Methanol, HPLC Grade (for washing).
Chromatographic Column
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm, or equivalent.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any sample analysis.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Mix thoroughly and degas by sonication for 15 minutes.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water.
Preparation of Standard Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is the target for the 100% level in validation studies.
Sample Preparation
-
Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Further dilute 2.5 mL of this solution into a 50 mL volumetric flask with the diluent to achieve a theoretical concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 35 minutes (including re-equilibration) |
System Suitability Test (SST) and Analysis Sequence
To ensure the validity of the analytical results, a system suitability test must be performed before and during the analysis. The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[3][6]
-
Injection Sequence:
-
Inject Diluent (Blank) twice to ensure no carryover.
-
Inject the Working Standard Solution (50 µg/mL) five times.
-
Inject the Working Standard Solution after every 10 sample injections to bracket the samples and monitor system drift.
-
-
SST Acceptance Criteria:
-
Peak Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas from the five replicate injections must be ≤ 2.0%.
-
Calculation
The concentration of this compound in the sample is calculated using the external standard method with the following formula:
Concentration (mg/g) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Where:
-
Area_Sample = Peak area of the analyte in the sample chromatogram.
-
Area_Standard = Average peak area of the analyte from the bracketing standard injections.
-
Conc_Standard = Concentration of the Working Standard Solution (in µg/mL).
-
Conc_Sample = Nominal concentration of the sample solution (in µg/mL).
-
Purity_Standard = Purity of the reference standard (e.g., 0.995 for 99.5%).
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[2][7] The validation should assess specificity, linearity, accuracy, precision, range, and robustness.
Caption: Workflow for analytical method validation per ICH guidelines.
Summary of Validation Parameters & Acceptance Criteria
| Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked sample. Assess peak purity using DAD. | No interference at the analyte's retention time. Peak purity index > 0.99. |
| Linearity | Analyze 5-7 concentration levels (e.g., 1 to 75 µg/mL). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze spiked placebo/sample at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% for each level. |
| Precision | Repeatability: 6 sample preps at 100% concentration. Intermediate: Repeat on a different day/by a different analyst. | %RSD ≤ 2.0%. Overall %RSD for both sets ≤ 2.0%. |
| LOQ | Determine concentration with a signal-to-noise ratio of ~10. | Precision at LOQ level (%RSD) ≤ 10%. |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2°C), mobile phase %B (±2%). | System suitability criteria are met. Analyte concentration is not significantly affected. |
Visualized Analytical Workflow
The entire process, from receiving the sample to generating the final report, follows a systematic and controlled workflow to ensure data integrity and traceability.
Caption: Standard operating procedure from sample receipt to final report.
Discussion and Troubleshooting
-
Peak Tailing: If the tailing factor exceeds 2.0, it may indicate secondary interactions between the analyte and the column's stationary phase. Ensure the mobile phase pH is sufficiently acidic (<3.5) to keep the analyte fully protonated. Column degradation could also be a cause; replacing the column may be necessary.
-
Retention Time Drift: Fluctuations in retention time can result from an unstable pump flow rate, changes in mobile phase composition, or temperature variations. Ensure the mobile phase is well-mixed and degassed, and verify that the column thermostat is stable.
-
Poor Resolution: If impurities are not well-separated from the main analyte peak, the gradient profile may need optimization. A shallower gradient (slower increase in Mobile Phase B) can improve the resolution between closely eluting peaks.
This application note provides a comprehensive and scientifically grounded framework for the quantification of this compound. Adherence to this protocol and its embedded validation principles will yield reliable and accurate data suitable for decision-making in a regulated drug development environment.
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. propharmagroup.com [propharmagroup.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-isopropoxyaniline
Welcome to the technical support center for the synthesis of 3-Fluoro-4-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we will delve into the mechanistic details of the synthetic pathway, troubleshoot common issues, and provide validated protocols to enhance the efficiency and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially scalable route involves a two-step process starting from 3-fluoro-4-nitrophenol. The first step is a Williamson ether synthesis to introduce the isopropoxy group, followed by the reduction of the nitro group to an amine.[1]
Q2: Why is my yield low in the Williamson ether synthesis step?
Low yields in the alkylation of 3-fluoro-4-nitrophenol with an isopropyl halide are often attributed to competing elimination reactions.[2][3] Isopropyl halides are secondary halides, which can undergo E2 elimination in the presence of a strong base, especially at elevated temperatures.[2][4] Another potential cause is incomplete deprotonation of the starting phenol.
Q3: I'm observing multiple spots on my TLC after the nitro group reduction. What are the likely byproducts?
The reduction of nitroarenes can sometimes lead to the formation of intermediates such as nitroso and hydroxylamine species.[5][6] If the reaction is not driven to completion, these intermediates can persist. In some cases, condensation between these intermediates can form azoxy, azo, and hydrazo compounds.[5][6]
Q4: What is the best method for purifying the final product, this compound?
Column chromatography using silica gel is a highly effective method for purifying this compound from reaction impurities.[1] Recrystallization from a suitable solvent system, such as ethanol/water, can also be employed to achieve high purity, particularly for removing minor impurities after chromatography.[1]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield in the Synthesis of 1-Fluoro-2-isopropoxy-4-nitrobenzene
Symptoms:
-
Low isolated yield of the desired ether product.
-
Presence of unreacted 3-fluoro-4-nitrophenol in the crude product.
-
TLC analysis shows a significant amount of a non-polar byproduct, likely propene gas which will not be visible, but its formation will consume starting material.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The phenoxide is the active nucleophile in the Williamson ether synthesis. If the base is not strong enough or used in insufficient quantity, the concentration of the phenoxide will be low, leading to a slow and incomplete reaction. | Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a slight excess (1.1-1.2 equivalents). Ensure the solvent is anhydrous, as water will quench the base. |
| Competing E2 Elimination | Isopropyl bromide is a secondary alkyl halide, making it susceptible to E2 elimination, especially with strong, sterically hindered bases or at high temperatures.[2][4] This side reaction produces propene and consumes the phenoxide. | Use a less sterically hindered base if possible. Maintain a moderate reaction temperature (e.g., 50-60 °C). Consider using isopropyl iodide, which is a better leaving group and can sometimes favor substitution over elimination at lower temperatures. |
| Choice of Solvent | The solvent polarity can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving the alkoxide more nucleophilic.[3] | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. |
Workflow for Optimizing the Williamson Ether Synthesis:
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3-Fluoro-4-isopropoxyaniline
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Fluoro-4-isopropoxyaniline. It is structured to address common challenges and provide robust, field-tested protocols to ensure the highest possible purity of the final compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions that researchers often have regarding the purification of this compound.
Q1: What are the typical impurities in crude this compound?
A1: The impurities present in crude this compound are largely dependent on its synthetic route. A common synthesis involves the Williamson ether synthesis, which can leave unreacted starting materials such as 3-fluoro-4-aminophenol.[1] Other potential impurities include byproducts from side reactions and residual solvents used in the synthesis.[1]
Q2: What are the main safety precautions when handling this compound?
A2: this compound is classified as an irritant. It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] It is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Q3: What is the most effective method for purifying this compound?
A3: The optimal purification method depends on the scale of the experiment and the nature of the impurities. For small-scale purification and for separating compounds with different polarities, column chromatography is highly effective.[1] For larger quantities where the product is a solid, recrystallization is a more practical and economical choice.[1][4] If the compound is a liquid, vacuum distillation might also be a viable option.[5]
Q4: How can I determine the purity of my this compound?
A4: A suite of analytical methods can be used to assess the purity. Thin-layer chromatography (TLC) offers a quick qualitative check.[1] For accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[6][7][8][9] Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the chemical structure and identifying any structurally similar impurities.[10][11]
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems that may be encountered during the purification process.
2.1: Column Chromatography Troubleshooting
Column chromatography is a powerful technique, but it can present challenges.
Problem 1: The compound streaks on the TLC plate and column, leading to poor separation.
-
Cause: The basic aniline group can interact with the acidic silica gel, causing the compound to streak.[5]
-
Solution: To mitigate this, add a small amount of a volatile base, such as triethylamine (0.1-2% v/v), to the eluent. This neutralizes the acidic sites on the silica gel, resulting in sharper bands and improved separation.[5]
Problem 2: The product is difficult to separate from a closely related impurity.
-
Cause: The chosen solvent system (eluent) may not have the optimal polarity to resolve the compounds.
-
Solution: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Use TLC to test various ratios of these solvents to find the one that provides the best separation. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. If a single solvent ratio (isocratic elution) is insufficient, a gradient elution, where the polarity of the eluent is gradually increased, can be employed.[1]
Problem 3: Low recovery of the product after chromatography.
-
Cause: The product might be irreversibly adsorbed onto the silica gel, or the column may have been overloaded.
-
Solution: If you suspect irreversible adsorption, consider using a different stationary phase, such as neutral or basic alumina, which is often better suited for basic compounds like anilines. Also, ensure that the amount of crude material loaded onto the column does not exceed 1-5% of the weight of the silica gel.
2.2: Recrystallization Troubleshooting
Recrystallization is an effective technique for purifying solids.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: This common issue with amines occurs when the solution is too concentrated or cooled too quickly.[12]
-
Solution: To prevent oiling out, slow down the cooling process by allowing the solution to cool to room temperature before placing it in an ice bath.[12] Using a seed crystal, if available, can also induce proper crystallization.[12] Additionally, ensure the chosen solvent has a boiling point lower than the melting point of your compound.
Problem 2: The compound is not soluble in any common recrystallization solvents.
-
Cause: Amines can sometimes be challenging to dissolve in standard organic solvents.[13]
-
Solution: For basic compounds like anilines, using a solvent mixture containing a small amount of an organic acid, such as acetic acid, can improve solubility.[13] Another strategy is to convert the amine to its salt form (e.g., hydrochloride salt) which often has better crystallization properties.[12][14]
Problem 3: The purity of the product does not improve after recrystallization.
-
Cause: The impurities may have similar solubility characteristics to the product in the chosen solvent.
-
Solution: Experiment with different solvents or solvent systems.[12] Sometimes, a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can provide better selectivity.
Section 3: Experimental Protocols
These protocols provide step-by-step guidance for the purification of this compound.
3.1: Protocol for Column Chromatography
Objective: To purify crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane and Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates and developing chamber
Procedure:
-
Eluent Selection: Based on TLC analysis, prepare the eluent. A typical starting point is a mixture of hexane and ethyl acetate. Add 0.1-1% triethylamine if streaking is observed.
-
Column Packing: Create a slurry of silica gel in the eluent and pour it into the column. Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the solution to the top of the column.
-
Elution: Begin adding the eluent to the column and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
3.2: Protocol for Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Appropriate recrystallization solvent (e.g., ethanol/water, toluene)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
Procedure:
-
Solvent Choice: Select a suitable solvent by testing the solubility of the crude material in small amounts of different solvents.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Drying: Wash the crystals with a small amount of cold solvent and then dry them thoroughly.
Section 4: Visualizations and Data
Purification Workflow Diagram
Caption: A flowchart outlining the decision-making process for purification.
Table 1: Solvent Properties for Purification
| Purification Method | Recommended Solvents | Key Considerations |
| Column Chromatography | Hexane/Ethyl Acetate | Adjust ratio to achieve an Rf of 0.2-0.4 for the product. |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. |
| Recrystallization | Toluene or Heptane | Suitable for less polar compounds. |
Section 5: References
-
Benchchem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography?. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purifying N-Substituted Anilines by Column Chromatography. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025). 4-Fluoroaniline Safety Data Sheet. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Determination of Aniline and Substituted Derivatives in Wastewater by Gas and Liquid Chromatography. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2021). 3-Fluoroaniline Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Taylor & Francis. (n.d.). Analytical methods – Knowledge and References. Retrieved from --INVALID-LINK--
-
Combi-Blocks. (2023). 3-Isopropoxyaniline Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). analytical validation of 3-Chloro-4-fluoroaniline synthesis. Retrieved from --INVALID-LINK--
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). 4-FLUORO-2-ISOPROPOXYANILINE HYDROCHLORIDE - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Isopropoxyaniline. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-isopropoxyaniline AldrichCPR. Retrieved from --INVALID-LINK--
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. fishersci.com [fishersci.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 3-Fluoro-4-isopropoxyaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 3-Fluoro-4-isopropoxyaniline (CAS No. 97566-69-3). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this critical building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Overview of Synthetic Pathways and Byproduct Origins
The synthesis of this compound is typically approached via two primary routes, each with its own set of potential side reactions and resulting impurities. Understanding these pathways is the first step in diagnosing and preventing the formation of unwanted byproducts.
Common Synthetic Routes
The two most prevalent strategies begin with different precursors and involve distinct key transformations:
-
Route A: Reduction of a Nitro Precursor. This is a widely used industrial method that starts with 1-Fluoro-2-isopropoxy-4-nitrobenzene. The critical step is the reduction of the nitro group to an amine.[1] This precursor itself is typically synthesized from 5-fluoro-2-nitrophenol.
-
Route B: Alkylation of an Aminophenol. This route begins with 3-fluoro-4-aminophenol. The key transformation is a Williamson ether synthesis, where the hydroxyl group is alkylated using an isopropyl source, such as isopropyl bromide, to form the desired ether linkage.[1]
Common Byproducts and Their Formation
Effective troubleshooting requires identifying the likely structure and origin of an impurity. The table below summarizes the most common byproducts.
| Byproduct Name | Molecular Weight ( g/mol ) | Originating Step | Formation Mechanism |
| 4-Isopropoxyaniline | 151.21 | Nitro Group Reduction | Catalytic Hydrodehalogenation: During catalytic hydrogenation, the fluorine atom is reductively cleaved from the aromatic ring. This is a known side reaction for halogenated nitroarenes.[1] |
| N-isopropyl-3-fluoro-4-isopropoxyaniline | 211.28 | Williamson Ether Synthesis | N-Alkylation: The amino group of 3-fluoro-4-aminophenol is also nucleophilic and can compete with the phenoxide for the alkylating agent (isopropyl bromide), leading to undesired C-N bond formation. |
| 3-Fluoro-4-aminophenol | 127.10 | Williamson Ether Synthesis | Incomplete Reaction: Insufficient base, low reaction temperature, or a deactivated alkylating agent can lead to unreacted starting material remaining in the final product. |
| Nitroso/Hydroxylamine Intermediates | Variable | Nitro Group Reduction | Incomplete Reduction: Harsh or improperly controlled reduction conditions can lead to the accumulation of partially reduced intermediates, which are often unstable. |
| Positional Isomers | 169.18 | Precursor Synthesis | Lack of Regioselectivity: During the nitration or isopropylation of the initial starting materials, substitution may occur at undesired positions on the aromatic ring, leading to isomers that are carried through the synthesis. |
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Q1: My final product from the nitro reduction route shows a significant impurity with a mass of 151.2 g/mol , corresponding to the loss of fluorine. What happened and how can I fix it?
A1: This impurity is almost certainly 4-isopropoxyaniline . Its formation is a classic case of hydrodehalogenation, a common side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[1] The palladium or platinum catalyst, especially in the presence of a base or certain solvents, can actively cleave the C-F bond.
-
Causality: The catalyst provides a surface for both nitro group reduction and C-F bond hydrogenolysis. The reaction parameters determine which pathway is favored.
-
Troubleshooting Steps:
-
Catalyst Choice: Consider using a less aggressive catalyst or one with modifiers to suppress dehalogenation.
-
Reaction Modifiers: The addition of specific inhibitors, such as morpholine or other amine bases in controlled amounts, can sometimes poison the catalyst sites responsible for dehalogenation without significantly affecting the nitro reduction.
-
Optimize Conditions: Systematically adjust temperature and hydrogen pressure. Lowering both can often reduce the rate of dehalogenation more than the rate of the desired reduction.[1]
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider chemical reduction methods like using tin(II) chloride (SnCl₂) in an acidic medium, which is less prone to causing dehalogenation.[1]
-
Q2: I'm performing the Williamson ether synthesis on 3-fluoro-4-aminophenol, but my yield is low and TLC/LC-MS shows a large amount of unreacted starting material. What's going wrong?
A2: This points to an incomplete alkylation reaction. The Williamson ether synthesis relies on the quantitative formation of a phenoxide, which then acts as a nucleophile.
-
Causality: The hydroxyl group of a phenol is not nucleophilic enough to attack isopropyl bromide directly. It must be deprotonated by a base to form the more potent phenoxide anion. If deprotonation is incomplete, the reaction will stall.
-
Troubleshooting Steps:
-
Base Stoichiometry and Strength: Ensure you are using at least one full equivalent of a sufficiently strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) to fully deprotonate the phenolic hydroxyl group. Weak bases may not be effective.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetone) that can dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: While higher temperatures can promote side reactions, the reaction may be too slow if the temperature is too low. A moderate temperature (e.g., 50-80 °C) is often required.
-
Water Contamination: Ensure your reagents and solvent are dry. Water can consume the base and protonate the phenoxide, quenching the reaction.
-
Q3: My LC-MS analysis shows an impurity with a mass 42 Da higher than my product (m/z ~211). What is this byproduct?
A3: This impurity is likely N-isopropyl-3-fluoro-4-isopropoxyaniline . The mass difference of 42 Da corresponds to the addition of an isopropyl group (C₃H₆).
-
Causality: This byproduct arises from the competing nucleophilicity of the amine group on your starting material, 3-fluoro-4-aminophenol. Both the phenoxide (O⁻) and the amine (-NH₂) can attack the isopropyl bromide. While O-alkylation is generally favored under these conditions, some N-alkylation is a common side reaction.
-
Troubleshooting Steps:
-
Protecting Groups: For the highest purity, a strategy involving an amine protecting group (e.g., Boc, Ac) can be employed. The amine is protected first, then the O-alkylation is performed, followed by deprotection.
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent (isopropyl bromide), as this can increase the likelihood of dialkylation (both N- and O-alkylation).
-
Purification: This byproduct is often separable from the desired product by column chromatography due to its different polarity.[1]
-
Frequently Asked Questions (FAQs)
-
What is the best general-purpose method for purifying crude this compound?
-
Column chromatography using silica gel is the most effective and widely reported method for achieving high purity.[1] A typical eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water, can also be an effective final polishing step.[1]
-
-
How can I monitor the progress of the nitro reduction?
-
Thin-layer chromatography (TLC) is the most straightforward method. Spot the reaction mixture against the starting material (1-Fluoro-2-isopropoxy-4-nitrobenzene). The product, being an aniline, will have a different Rf value and may stain differently (e.g., with ninhydrin, though UV shadowing is common). The reaction is complete when the starting material spot is no longer visible.
-
-
Are there any critical safety considerations?
-
Yes. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted behind a blast shield with proper grounding. Nitroaromatic compounds can be toxic and potentially explosive. Handle all reagents, especially strong acids, bases, and alkylating agents, in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Recommended Experimental Protocol (Route A)
This protocol details the reduction of 1-Fluoro-2-isopropoxy-4-nitrobenzene via catalytic hydrogenation, a common and scalable method.
Step-by-Step Methodology
-
Materials & Setup:
-
1-Fluoro-2-isopropoxy-4-nitrobenzene (1.0 eq)
-
Palladium on carbon (10% Pd, 5 mol%)
-
Ethanol or Methanol (as solvent)
-
Parr hydrogenator or similar pressure vessel
-
Celite or another filter aid
-
-
Procedure:
-
In a suitable pressure vessel, dissolve 1-Fluoro-2-isopropoxy-4-nitrobenzene in ethanol.
-
Carefully add the 10% Pd/C catalyst under a nitrogen or argon atmosphere.
-
Seal the vessel securely. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction's progress by TLC (e.g., 20% Ethyl Acetate/Hexanes) until the starting material is completely consumed (typically 4-12 hours).
-
-
Workup & Purification:
-
Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude aniline by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or oil.
-
References
optimizing reaction conditions for 3-Fluoro-4-isopropoxyaniline
Technical Support Center: 3-Fluoro-4-isopropoxyaniline
A Senior Application Scientist's Guide to Synthesis Optimization and Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As a key building block in the synthesis of various pharmaceutical compounds, including the anaplastic lymphoma kinase (ALK) inhibitor Ceritinib, achieving high purity and yield is paramount.[1] This document, structured in a practical question-and-answer format, provides in-depth, field-proven insights to help you navigate the common challenges and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two predominant and well-established synthetic pathways. The choice between them often depends on the availability and cost of the starting materials.
-
Reduction of a Nitro Precursor: The most direct route begins with 1-fluoro-2-isopropoxy-4-nitrobenzene.[1] The critical and final step is the reduction of the nitro group (-NO₂) to an amine (-NH₂). This is typically achieved through catalytic hydrogenation, a method favored in industrial applications for its efficiency and high yields.[1]
-
Multi-step Synthesis from 3-fluoroaniline: An alternative route starts with 3-fluoroaniline. This pathway involves a sequence of reactions:
-
Nitration: An electrophilic aromatic substitution to introduce a nitro group, typically para to the highly activating amino group.[1]
-
Reduction: The newly introduced nitro group is reduced to form 3-fluoro-4-aminophenol.[1]
-
Alkylation: The final step is a Williamson ether synthesis, where the hydroxyl group of 3-fluoro-4-aminophenol is alkylated using an isopropyl halide (e.g., isopropyl bromide) to form the desired isopropoxy group.[1]
-
Caption: Common synthetic routes to this compound.
Q2: I'm performing the catalytic hydrogenation of 1-fluoro-2-isopropoxy-4-nitrobenzene. What are the most critical parameters to control for optimal results?
A2: Catalytic hydrogenation is a powerful technique, but its success hinges on the precise control of several interconnected parameters.
-
Catalyst Selection and Loading: Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C) are common choices.[2][3] The catalyst's activity and the potential for side reactions can be influenced by the choice of support material and the metal loading percentage.[1] For a similar reduction, a 1% Pt/C catalyst with a substrate-to-catalyst mass ratio of 200:1 to 400:1 has been shown to be effective.[2]
-
Hydrogen Pressure: Sufficient hydrogen pressure is necessary to drive the reaction to completion. Pressures in the range of 0.8-4.0 MPa are typically employed.[2][3] It is crucial to ensure your reactor is rated for the intended pressure and that the system is free of leaks.
-
Temperature: The reaction is typically heated to increase the rate. Temperatures between 40-120°C are common.[3][4] However, excessive heat can promote side reactions, most notably dehalogenation. A systematic optimization, starting at a lower temperature (e.g., 40-60°C) and gradually increasing, is recommended.
-
Agitation: Vigorous stirring is essential to ensure efficient contact between the solid catalyst, the liquid substrate solution, and the gaseous hydrogen. Inadequate agitation can lead to slow or incomplete reactions.
Q3: How can I effectively monitor the reaction's progress?
A3: Real-time monitoring is crucial for determining the reaction endpoint, which helps prevent the formation of byproducts from over-reaction and ensures complete conversion of the starting material. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting nitro compound, the final aniline product, and any potential intermediates. The starting material is significantly less polar than the product. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative and accurate monitoring than TLC. It is particularly useful for identifying and quantifying the formation of byproducts, aiding in optimization.
Q4: What are the best practices for purifying the final product?
A4: Achieving high purity is critical, especially for pharmaceutical applications. The primary purification methods are column chromatography and recrystallization.
-
Column Chromatography: This is a fundamental technique for purifying this compound.[1] Silica gel is the standard stationary phase. The key is selecting an appropriate solvent system (eluent) to achieve good separation.
-
Recrystallization: If the crude product is a solid of reasonable purity, recrystallization can be a highly effective method for removing small amounts of impurities. The process involves dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[5]
| Purification Method | Recommended Solvents/Eluents | Key Considerations |
| Column Chromatography | Hexane/Ethyl Acetate gradient (e.g., starting at 95:5) | Adjust gradient based on TLC to ensure good separation from impurities. |
| Dichloromethane/Methanol gradient | Useful for more polar impurities. | |
| Recrystallization | Ethanol/Water | Dissolve in hot ethanol, add water dropwise until turbidity appears, then re-warm to clarify and cool slowly.[5] |
| Toluene or Hexane/Ethyl Acetate mixture | Good for non-polar impurities.[5] |
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or incomplete conversion during catalytic hydrogenation.
This is a common issue that can almost always be traced back to a few key factors.
Caption: Decision workflow for troubleshooting low hydrogenation yield.
-
Plausible Cause 1: Catalyst Inactivity. The catalyst may be poisoned or deactivated from previous use or improper storage.
-
Solution: Always use a fresh, high-quality catalyst. If recycling, ensure proper washing and drying procedures are followed, though this can be unreliable. For troubleshooting, always revert to a fresh batch.
-
-
Plausible Cause 2: Insufficient Hydrogen. The system may have a leak, or the pressure may be too low to initiate the reaction efficiently.
-
Solution: Before starting, perform a leak test on your reactor. Ensure the hydrogen source is supplying gas at the set pressure. If the reaction stalls, you may need to repressurize the vessel.
-
-
Plausible Cause 3: Incomplete Reduction Byproducts. If the reduction is not driven to completion, intermediates such as nitroso and hydroxylamine compounds can form, which may further react to create colored azoxy and azo impurities.[2]
-
Solution: Monitor the reaction via TLC or HPLC until the starting material is completely consumed. Ensure sufficient reaction time, catalyst loading, and hydrogen pressure.
-
Problem 2: Significant formation of a dehalogenated byproduct (loss of fluorine).
The C-F bond is strong, but under harsh hydrogenation conditions, it can be cleaved. This is a critical issue as the resulting impurity, 4-isopropoxyaniline, can be difficult to separate.
-
Plausible Cause: Overly Aggressive Reaction Conditions. High temperatures, high hydrogen pressure, or a highly active catalyst (like high-loading Pd/C) can promote hydrodefluorination.[1]
-
Solution:
-
Reduce Temperature and Pressure: Begin with milder conditions (e.g., 50°C, 0.5 MPa) and only increase if the reaction rate is too slow.
-
Change Catalyst: Pt/C is often considered less prone to causing dehalogenation than Pd/C for certain substrates.
-
Use Reaction Modifiers: The addition of specific inhibitors can sometimes suppress dehalogenation without significantly slowing the desired reduction.[1] This requires careful screening.
-
-
Problem 3: Low yield in the Williamson ether synthesis step (Route 2).
This classic Sₙ2 reaction can be hampered by several factors.
-
Plausible Cause 1: Incomplete Deprotonation. The phenoxide nucleophile must be formed completely for the reaction to proceed.
-
Solution: Use a sufficiently strong base (e.g., NaH, K₂CO₃) and ensure at least one full equivalent is used. The choice of solvent is also key; polar aprotic solvents like DMF or acetonitrile are often effective.
-
-
Plausible Cause 2: Presence of Water. Water will protonate the phenoxide, quenching the nucleophile, and can also react with strong bases.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Plausible Cause 3: Poor Quality Alkylating Agent. The isopropyl bromide or iodide should be pure.
-
Solution: Use a fresh bottle or purify the alkylating agent before use if its quality is suspect.
-
Part 3: Experimental Protocols
Protocol 1: Optimized Synthesis via Catalytic Hydrogenation
This protocol is based on optimized procedures for the reduction of similar nitroarenes.[2][4]
Materials:
-
1-Fluoro-2-isopropoxy-4-nitrobenzene
-
Ethanol (or Methanol), anhydrous grade
-
1% Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas (high purity)
-
Nitrogen gas (high purity)
-
Parr-type hydrogenation apparatus or similar pressure reactor
Procedure:
-
Reactor Setup: Charge the pressure reactor vessel with 1-Fluoro-2-isopropoxy-4-nitrobenzene (1 equivalent) and the 1% Pt/C catalyst. The mass ratio of substrate to catalyst should be approximately 300:1.[2]
-
Solvent Addition: Add anhydrous ethanol to dissolve the substrate, typically to a concentration of 0.2-0.5 M.
-
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen to ~0.2 MPa and then venting. Repeat this cycle three times to remove all oxygen.
-
Hydrogenation: Following the nitrogen purge, purge the system three times with hydrogen gas in a similar manner.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 0.9 MPa.[4] Begin vigorous stirring and heat the reaction mixture to 60-80°C.[2]
-
Monitoring: Maintain the reaction under these conditions. The reaction progress can be monitored by observing hydrogen uptake. The reaction is typically complete within 3-5 hours. Confirm completion by taking a small, carefully vented sample for TLC or HPLC analysis.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the Celite pad with a small amount of ethanol to recover all the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Standard chromatography column and accessories
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a 95:5 mixture of Hexane/Ethyl Acetate. Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the 95:5 Hexane/Ethyl Acetate mixture.
-
Gradient: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15). The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Part 4: Safety and Handling
As a halogenated aniline derivative, this compound must be handled with appropriate caution. Aniline-type compounds are generally toxic and can be absorbed through the skin.[2][6]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile is a common choice).[7]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[8] In case of skin contact, wash immediately and thoroughly with soap and water.[7]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[6][9]
-
Disposal: Dispose of chemical waste according to your institution's and local regulations. Do not allow the material to enter drains or waterways.[9]
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Reactions with 3-Fluoro-4-isopropoxyaniline
Welcome to the technical support center for 3-Fluoro-4-isopropoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate. As a key building block in the synthesis of complex molecules, such as the anaplastic lymphoma kinase (ALK) inhibitor Ceritinib, successful reactions with this compound are critical.[1][2][3] This document provides in-depth troubleshooting advice in a question-and-answer format to address common challenges encountered during its use.
Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the electronic properties of this compound. The molecule's reactivity is governed by the interplay of three substituents on the benzene ring:
-
Amino Group (-NH₂): A potent activating group that donates electron density to the ring through resonance, directing electrophiles to the ortho and para positions.
-
Isopropoxy Group (-O-iPr): Also an activating, electron-donating group, reinforcing the directing effect of the amino group.
-
Fluoro Group (-F): An electronegative atom that deactivates the ring through induction but acts as an ortho-para director for electrophilic aromatic substitution.
The net effect is an electron-rich aromatic ring, highly susceptible to electrophilic attack at the positions ortho to the amino and isopropoxy groups. Conversely, the electron-rich nature of the ring makes it less suitable for standard nucleophilic aromatic substitution (SNAr) at the fluorine position unless the amino group is modified to be strongly electron-withdrawing.[1]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Category 1: Acylation Reactions
Question 1: My acylation of this compound is sluggish or incomplete. What are the likely causes and how can I improve the yield?
Answer:
Incomplete acylation is a common issue and can often be traced back to several factors related to the nucleophilicity of the aniline and the reaction conditions.
Potential Causes & Solutions:
-
Insufficiently Activated Acylating Agent: Standard acylating agents like acetic anhydride may not be reactive enough.
-
Troubleshooting: Switch to a more reactive acylating agent, such as an acyl chloride (e.g., acetyl chloride). The generation of the highly electrophilic acylium ion is more efficient with these reagents, especially when catalyzed by a Lewis acid.[4]
-
-
Inappropriate Base: If using an acyl chloride, a stoichiometric amount of a non-nucleophilic base is required to scavenge the HCl byproduct. An inadequate or inappropriate base can halt the reaction.
-
Troubleshooting: Use a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least one equivalent is used. An excess (1.1-1.2 equivalents) can be beneficial.
-
-
Steric Hindrance: The isopropoxy group can sterically hinder the approach of the acylating agent to the amino group.
-
Troubleshooting: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. If the reaction is still slow, consider a stronger catalyst or a less sterically demanding acylating agent if the synthesis allows.
-
-
Low Reaction Temperature: Acylation may require heating to proceed at a reasonable rate.
-
Troubleshooting: Run the reaction at a higher temperature, for example, in refluxing THF or toluene. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.
-
Experimental Protocol for Acylation:
-
To a solution of this compound (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base such as triethylamine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Category 2: Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)
Question 2: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am seeing low conversion and significant side products. What should I investigate?
Answer:
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the careful selection of the catalyst system and reaction parameters.
Potential Causes & Solutions:
-
Catalyst Inhibition: The aniline nitrogen can coordinate to the palladium center, inhibiting catalytic activity.
-
Incorrect Base Selection: The choice of base is critical. It must be strong enough to deprotonate the aniline but not so nucleophilic that it reacts with the aryl halide.
-
Troubleshooting: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃) are commonly used. The optimal base can be substrate-dependent, so screening may be necessary.[6]
-
-
Oxygen Sensitivity: The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen.
-
Troubleshooting: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use.
-
-
Side Reactions: At high temperatures, side reactions like hydrodehalogenation of the aryl halide or ether cleavage can occur.
-
Troubleshooting: Optimize the reaction temperature. While these reactions often require heat, excessive temperatures can lead to decomposition. Running the reaction at the lowest effective temperature (e.g., 80-100 °C) can minimize side products.
-
Troubleshooting Workflow for Buchwald-Hartwig Amination:
Caption: Troubleshooting decision tree for a failed Buchwald-Hartwig amination.
Category 3: Diazotization and Subsequent Reactions
Question 3: I am trying to perform a Sandmeyer-type reaction starting with the diazotization of this compound, but I am getting a complex mixture of products and low yields of my desired product.
Answer:
Diazonium salts derived from anilines are versatile intermediates but are also notoriously unstable.[2] The electron-rich nature of the 3-Fluoro-4-isopropoxyphenyl ring can further complicate these reactions.
Potential Causes & Solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5 °C.
-
Troubleshooting: Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent reaction. Prepare the diazonium salt in situ and use it immediately.
-
-
Side Reactions of the Electron-Rich Ring: The activated ring can undergo unwanted side reactions, such as azo coupling with the starting aniline or other nucleophiles present in the reaction mixture.
-
Troubleshooting: Ensure a slight excess of the acid is used during diazotization to keep the pH low and suppress the concentration of the free aniline starting material, which can act as a coupling partner.
-
-
Incomplete Diazotization: If the addition of sodium nitrite is too fast or the temperature is not controlled, nitrous acid can decompose before it reacts with the aniline.
-
Troubleshooting: Add the sodium nitrite solution slowly and dropwise, keeping the tip of the addition funnel below the surface of the reaction mixture to prevent the loss of nitrous acid as gaseous byproducts.
-
General Protocol for Diazotization:
-
Dissolve this compound (1.0 eq.) in a solution of a strong acid (e.g., 3 eq. of HBr in water).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes before proceeding with the subsequent reaction (e.g., addition of a copper(I) salt for a Sandmeyer reaction).
Category 4: Purification Challenges
Question 4: I have successfully run my reaction, but I am struggling to purify the product. It seems to co-elute with starting material or byproducts during column chromatography.
Answer:
Purification of aniline derivatives can be challenging due to their basicity and potential for smearing on silica gel.
Potential Solutions:
-
Tailing on Silica Gel: The basic amino group can interact strongly with the acidic silica gel, leading to broad peaks and poor separation.
-
Troubleshooting: Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system. This will neutralize the acidic sites on the silica and improve the peak shape.
-
-
Similar Polarity of Product and Starting Material: If the reaction did not go to completion, separating the product from the starting aniline can be difficult if their polarities are similar.
-
Troubleshooting:
-
Optimize the Solvent System: Experiment with different solvent systems for column chromatography. A switch from ethyl acetate/hexanes to dichloromethane/methanol might provide better separation.
-
Acid Wash: Before chromatography, perform an acid-base extraction. Dissolve the crude material in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The aniline starting material will be protonated and move to the aqueous layer. Neutralize the aqueous layer and extract the aniline to confirm its presence. The organic layer containing the (presumably less basic) product can then be purified by chromatography.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[1] Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
-
Data Presentation: Solvent Systems for Chromatography
| Polarity of Compound | Recommended Starting Eluent System | Modifier (if needed) |
| Non-polar | 5-10% Ethyl Acetate in Hexanes | 1% Triethylamine |
| Moderately Polar | 20-50% Ethyl Acetate in Hexanes | 1% Triethylamine |
| Polar | 2-5% Methanol in Dichloromethane | 1% Triethylamine |
Concluding Remarks
Successfully working with this compound requires a solid understanding of its chemical properties and a systematic approach to troubleshooting. By carefully considering the choice of reagents, controlling reaction conditions, and employing appropriate purification techniques, the challenges associated with this valuable intermediate can be overcome. This guide serves as a starting point for addressing common issues, but as with all chemical research, empirical optimization is key to success.
References
Technical Support Center: Column Chromatography of 3-Fluoro-4-isopropoxyaniline
Welcome to the technical support center for the purification of 3-Fluoro-4-isopropoxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this and structurally similar aromatic amines. We will delve into the underlying principles, provide a robust starting protocol, and offer detailed troubleshooting advice to ensure you achieve the highest purity for your compound.
Understanding the Challenge: The Chemistry of Purifying Aromatic Amines
Purifying this compound via standard silica gel chromatography presents a common yet significant challenge rooted in the fundamental chemistry of the stationary phase and the analyte.
-
The Analyte: this compound is a substituted aniline. The lone pair of electrons on the nitrogen atom confers basicity to the molecule.
-
The Stationary Phase: Standard silica gel is characterized by a surface covered in silanol groups (Si-OH). These groups are weakly acidic and can engage in strong acid-base interactions with basic analytes like amines.[1][2]
This interaction leads to several undesirable chromatographic behaviors:
-
Peak Tailing/Streaking: The strong, sometimes irreversible, binding of the amine to the acidic silanol sites causes the compound to elute slowly and unevenly, resulting in broad, streaking peaks.[1][3]
-
Poor Resolution: Tailing peaks significantly reduce the separation efficiency between the target compound and nearby impurities.
-
Low Recovery: In severe cases, the amine can be permanently adsorbed onto the column, leading to a significant loss of valuable material.[1]
The key to a successful purification is to mitigate this interaction by "masking" the acidic nature of the silica gel.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use a standard Hexane/Ethyl Acetate solvent system? While Hexane/Ethyl Acetate is a workhorse for many compounds, it is often insufficient for basic amines.[4] The acidic silanol groups on the silica are not neutralized, leading to the strong interactions and peak tailing described above.[2]
Q2: What is the purpose of adding a basic modifier like triethylamine (TEA) or ammonia? Adding a small amount of a basic modifier to your mobile phase is the most common and effective strategy.[1][5] The modifier, being a stronger or more abundant base, competitively binds to the acidic silanol sites on the silica. This "deactivates" the stationary phase, allowing your target amine to travel through the column with significantly reduced tailing, resulting in sharper peaks and better separation.[1]
Q3: Is there an alternative to modifying the mobile phase? Yes. You can use a different stationary phase. Amine-functionalized silica columns are commercially available and provide a basic surface that repels basic analytes, often eliminating the need for mobile phase modifiers entirely.[2][6] Another option is using basic alumina, though its chromatographic properties differ from silica. For many labs, modifying the mobile phase for use with standard silica is the most cost-effective and readily available solution.
Q4: How do I determine the correct solvent system for my compound? The best practice is to start with Thin-Layer Chromatography (TLC). Test various solvent systems, always including a small percentage of a basic modifier. A good target retention factor (Rf) for column chromatography is typically between 0.2 and 0.4. This provides a good balance between resolution and elution time.
Detailed Protocol: Flash Column Chromatography of this compound
This protocol provides a robust starting point. Optimization may be required based on the specific impurity profile of your crude material.
1. Materials and Reagents:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Crude Material: this compound dissolved in a minimal amount of dichloromethane (DCM).
-
Mobile Phase (Eluent):
-
Non-polar component: Hexane or Heptane.
-
Polar component: Ethyl Acetate (EtOAc) or Diethyl Ether.
-
Basic Modifier: Triethylamine (TEA).
-
-
Apparatus: Glass column, collection tubes, TLC plates (silica gel 60 F254), TLC tank, UV lamp.
2. Mobile Phase Preparation & TLC Analysis:
-
Prepare a stock solution of your chosen eluent with a basic modifier. A typical starting point is 1% TEA (v/v) in your solvent mixture.
-
Example TLC Systems to Test:
-
10% EtOAc / 90% Hexane + 1% TEA
-
20% EtOAc / 80% Hexane + 1% TEA
-
30% EtOAc / 70% Hexane + 1% TEA
-
-
Spot your crude material on a TLC plate and develop it in the test systems.
-
Identify the solvent system that provides an Rf value of ~0.3 for the target compound and good separation from impurities.
3. Column Packing (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use. Ensure it is homogenous and free of clumps.
-
Pour the slurry into your column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow excess solvent to drain until it is level with the top of the silica bed. Never let the column run dry.
4. Sample Loading:
-
Dissolve your crude this compound in a minimal volume of DCM.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica. Add a small layer of sand on top of the silica bed to prevent disturbance during solvent addition.
5. Elution and Fraction Collection:
-
Carefully add your prepared mobile phase to the column.
-
Begin elution, applying gentle pressure if necessary (flash chromatography).
-
Collect fractions in separate test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting purified oil or solid under high vacuum to remove residual solvent and triethylamine.
Recommended Starting Solvent Systems
| Polarity | Non-Polar Solvent | Polar Solvent | Modifier (v/v) | Typical Application |
| Low | Hexane | Ethyl Acetate | 0.5-1% TEA | For separation from very non-polar impurities. |
| Medium | Hexane | Ethyl Acetate | 0.5-1% TEA | A good general starting point. |
| High | Dichloromethane | Methanol | 0.5-1% TEA | For separating more polar amines or eluting strongly retained compounds.[7] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause(s) | Solution(s) |
| Product is not eluting from the column. | 1. Mobile phase is not polar enough. 2. Insufficient basic modifier. The amine is strongly adsorbed to the silica. | 1. Gradually increase the polarity of your mobile phase (e.g., increase the percentage of EtOAc).2. Ensure at least 0.5-1% TEA is present in the eluent. For very stubborn amines, a system like 5% Methanol in DCM with 1% TEA can be effective.[7] |
| Severe peak tailing/streaking is still observed. | 1. Insufficient basic modifier. 2. Acidic impurities in solvents. Some grades of chloroform or DCM can contain traces of HCl.[5]3. Column overloading. Too much sample was loaded for the column size. | 1. Increase the concentration of TEA to 1.5-2%.2. Use high-purity, stabilized solvents. Consider adding the modifier to the crude sample solution as well.3. Reduce the amount of sample loaded or use a larger column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Poor separation between product and impurity. | 1. Incorrect solvent system. The chosen eluent does not provide adequate selectivity.2. Column was packed improperly. Channeling in the silica bed leads to poor separation.3. Diffusion of the sample band. The initial sample band was too wide. | 1. Re-evaluate your TLC. Test different solvent combinations (e.g., switch from EtOAc to diethyl ether or add a small amount of DCM).2. Repack the column carefully using the slurry method.3. Dissolve the crude sample in the absolute minimum volume of solvent for loading. |
| Product co-elutes with triethylamine. | 1. TEA is volatile but can be difficult to remove completely. | 1. After rotary evaporation, dissolve the product in a solvent like diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer and re-evaporate. 2. If the compound is stable, leaving it under high vacuum for an extended period can help. |
Workflow Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for amine purification.
References
preventing decomposition of 3-Fluoro-4-isopropoxyaniline during reaction
Technical Support Center: 3-Fluoro-4-isopropoxyaniline
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and reacting with this valuable intermediate. As a substituted aniline, this compound possesses inherent reactivity that, while useful, can also lead to undesired decomposition if not properly managed. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Question 1: My reaction mixture containing this compound is turning dark brown or black upon heating or over time. What is causing this discoloration, and how can I prevent it?
Answer: This is the most frequently reported issue and is almost always indicative of atmospheric oxidation . Aniline and its derivatives are notoriously sensitive to air, and this sensitivity is often exacerbated by heat, light, or the presence of metallic impurities.[1] The amino group (-NH₂) is a strong activating group, making the aromatic ring electron-rich and susceptible to oxidation, which leads to the formation of highly colored polymeric byproducts.
Root Cause Analysis & Solution Workflow:
Caption: Troubleshooting workflow for reaction discoloration.
Detailed Mitigation Protocols:
-
Inert Atmosphere is Non-Negotiable:
-
Setup: Use a Schlenk line or a glovebox. Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Execution: Add reagents via syringe through rubber septa. If solids must be added, do so under a strong positive pressure of inert gas. Maintain a gentle inert gas flow throughout the entire reaction.
-
-
Solvent Preparation:
-
Deoxygenation: Before use, sparge your reaction solvent with an inert gas (bubble Ar or N₂ through it) for at least 30-60 minutes to remove dissolved oxygen.
-
Anhydrous Conditions: Use a freshly dried, anhydrous solvent. Water can sometimes facilitate oxidative pathways.
-
-
Amine Group Protection:
-
If the reaction chemistry allows, consider protecting the amine. A common strategy is acetylation with acetic anhydride to form the corresponding amide.[1] The amide is significantly less electron-donating and far more resistant to oxidation. The protecting group can be removed later via hydrolysis.
-
Question 2: I am experiencing low yields and observing multiple unidentified side products by LC-MS. What are the likely causes beyond oxidation?
Answer: Low yields and complex product mixtures often stem from thermal decomposition, incompatibility with reagents, or unwanted side reactions involving the aniline nitrogen.
Key Factors to Investigate:
-
Thermal Stability: While many amines are stable at moderate temperatures, localized overheating or prolonged exposure to high temperatures can initiate degradation.[2] This is particularly true for reactions in direct-fired reactors, though even in a lab setting, hot spots on a heating mantle can be problematic.[2]
-
Recommendation: Maintain precise temperature control using an oil bath and an internal temperature probe. For reactions requiring temperatures above 120-130°C, perform a small-scale trial first to assess the compound's stability under your specific conditions.
-
-
Reagent Incompatibility: this compound is a nucleophile and a base. It will react readily with a range of electrophiles.
-
Recommendation: Consult the incompatibility table below. Avoid strong acids, acid chlorides, and strong oxidizing agents unless they are part of the intended reaction scheme.[3][4] Be mindful that some solvents, like dichloromethane, have been reported to react exothermically with certain amines and should be used with caution.[5]
-
-
Unwanted Nucleophilic Attack: The lone pair on the aniline nitrogen is a potent nucleophile. In reactions like peptide couplings or acylations, if your substrate contains multiple electrophilic sites, you may see competitive side reactions.[6][7]
-
Recommendation: Control the stoichiometry carefully. Employ a slow, dropwise addition of the aniline to a solution of the electrophile to avoid high local concentrations. If side reactions persist, protecting the amine group is the most robust solution.
-
Technical Guide: Handling, Storage, and Reaction Protocols
Core Decomposition Pathways
Understanding the "how" of decomposition is key to preventing it. The primary vulnerabilities of this compound are its amino group and electron-rich aromatic ring.
Caption: Major decomposition pathways for this compound.
Recommended Storage and Handling Conditions
Proper storage is the first line of defense against degradation. The compound's integrity can be compromised before it even enters the reaction flask.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents slow atmospheric oxidation during storage, which is a primary cause of discoloration and impurity formation.[1] |
| Temperature | Store in a cool, dark place (2-8 °C is ideal). | Minimizes thermal degradation and slows the rate of any potential oxidative processes.[8] |
| Container | Use a tightly sealed, amber glass bottle or a container flushed with inert gas. | Protects from light, which can catalyze degradation, and prevents ingress of air and moisture.[3][4] |
| Incompatibilities | Store away from acids, acid anhydrides, acid chlorides, chloroformates, and strong oxidizing agents. | Prevents accidental contact with materials that can cause vigorous and potentially hazardous reactions or degradation.[3][4] |
Experimental Protocol: A General-Purpose Coupling Reaction
This protocol provides a robust framework for using this compound as a nucleophile, with built-in steps to prevent decomposition.
Objective: To couple this compound with an electrophile (e.g., an acid chloride or a partner in a cross-coupling reaction).
Materials:
-
This compound (stored under Argon)
-
Electrophile
-
Anhydrous, degassed solvent (e.g., THF, Toluene, Dioxane)
-
Base (if required, e.g., DIPEA, K₂CO₃), dried
-
Oven-dried glassware (round-bottom flask, condenser, dropping funnel)
-
Schlenk line or Argon/Nitrogen manifold
Procedure:
-
Glassware Preparation: Assemble the reaction glassware while hot from the oven. Immediately place it under a positive pressure of inert gas and allow it to cool.
-
Reagent Preparation:
-
In the main reaction flask, dissolve the electrophile and any catalyst/ligand system in the degassed solvent.
-
In a separate flask (or the dropping funnel), dissolve the this compound and any required base in the degassed solvent.
-
-
Inerting the System: Ensure a constant, gentle flow of inert gas through the reaction setup (e.g., via a bubbler).
-
Reaction Execution:
-
Bring the main reaction flask to the desired temperature using a regulated oil bath.
-
Crucially, add the aniline solution dropwise to the solution of the electrophile over a period of 30-60 minutes. This prevents high local concentrations of the nucleophile, minimizing side reactions.
-
Stir the reaction at the set temperature, monitoring its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Perform the aqueous work-up as quickly as possible to minimize contact time with aqueous, oxygenated environments.
-
When performing column chromatography, consider using silica gel that has been deactivated (e.g., with triethylamine in the eluent) to prevent streaking and on-column degradation of the basic aniline product.
-
References
Technical Support Center: Purification of 3-Fluoro-4-isopropoxyaniline
Welcome to the technical support center for the purification of 3-Fluoro-4-isopropoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and optimize your purification processes effectively.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds, including the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.[1] Achieving high purity of this aniline derivative is critical, as even trace impurities can impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API).[1] This guide will address common impurities and provide detailed, validated protocols for their removal.
Understanding Potential Impurities
The impurity profile of this compound is largely dependent on its synthetic route. A common pathway involves the reduction of a 1-fluoro-2-isopropoxy-4-nitrobenzene precursor.[1]
Potential impurities can include:
-
Unreacted Starting Materials: Residual 1-fluoro-2-isopropoxy-4-nitrobenzene.
-
Intermediates: Such as 3-fluoro-4-aminophenol if the isopropoxy group is introduced later in the synthesis.[1]
-
By-products of Synthesis: Including positional isomers or products from side reactions like dehalogenation.[1]
-
Reagents and Catalysts: Residual metals (e.g., tin, iron) or their salts from the nitro reduction step.[2]
The presence of these impurities can affect downstream reactions and the quality of the final product. Therefore, robust purification strategies are essential.
Analytical Characterization of Impurities
Before attempting purification, it is crucial to identify and quantify the impurities present. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pharmaceutical intermediates like this compound.[1]
dot graph "Workflow_for_Impurity_Analysis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Synthesis" { label="Synthesis & Sampling"; bgcolor="#F1F3F4"; "Crude_Product" [label="Crude 3-Fluoro-4-\nisopropoxyaniline"]; }
subgraph "cluster_Analysis" { label="Analytical Workflow"; bgcolor="#F1F3F4"; "Sample_Prep" [label="Sample Preparation\n(Dilution, Filtration)"]; "HPLC_Analysis" [label="HPLC-UV/MS Analysis"]; "Data_Processing" [label="Data Processing &\nImpurity Profiling"]; }
subgraph "cluster_Purification" { label="Purification Strategy"; bgcolor="#F1F3F4"; "Select_Method" [label="Select Purification\nMethod"]; }
"Crude_Product" -> "Sample_Prep" [label="Batch Sampling"]; "Sample_Prep" -> "HPLC_Analysis" [label="Injection"]; "HPLC_Analysis" -> "Data_Processing" [label="Chromatogram"]; "Data_Processing" -> "Select_Method" [label="Impurity Profile"]; } caption { label="General workflow for impurity analysis."; fontsize=10; fontname="Arial"; }
Troubleshooting and FAQs
This section addresses specific issues that researchers may encounter during the purification of this compound in a question-and-answer format.
Frequently Asked Questions
Q1: My final product has a persistent color, even after initial purification. What could be the cause and how can I remove it?
A1: Colored impurities in anilines are often due to oxidation by-products. Aniline compounds can be sensitive to air and light, leading to the formation of colored polymeric materials.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, you can add a small amount of activated carbon to the solution.[3] The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[3]
-
Inert Atmosphere: For subsequent steps and storage, handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.
-
Column Chromatography: If color persists, column chromatography over silica gel or alumina can be effective in separating these more polar, colored impurities from the desired product.
-
Q2: I am having trouble separating a closely related isomeric impurity. What purification technique is most effective?
A2: Isomeric impurities can be particularly challenging to separate due to their similar physicochemical properties.[4]
-
Recommended Approach:
-
High-Performance Flash Chromatography: This is often the most effective method. The choice of stationary phase and eluent system is critical. For basic compounds like anilines, using an amine-functionalized silica gel can prevent tailing and improve separation.[5][6]
-
Recrystallization Solvent Screening: A systematic screening of different solvent systems for recrystallization may reveal a system that provides better selectivity for the desired isomer, leading to its preferential crystallization.
-
Q3: After a liquid-liquid extraction, I am experiencing poor phase separation. What can I do to improve this?
A3: Poor phase separation, or the formation of an emulsion, can be caused by several factors, including the presence of particulate matter or similar densities of the two phases.
-
Troubleshooting Steps:
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength and density of the aqueous phase.
-
Filtration: Filtering the entire mixture through a pad of celite can help to remove particulate matter that may be stabilizing the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be used to force the separation of the two phases.
-
Q4: Can I use distillation for the purification of this compound?
A4: While vacuum distillation can be a viable method for purifying liquid anilines to remove non-volatile impurities, it is generally not the primary method for solid compounds like this compound.[7] There is also a risk of thermal decomposition at elevated temperatures, which can lead to the formation of tars.[7]
Q5: How can I effectively remove residual starting material (1-fluoro-2-isopropoxy-4-nitrobenzene)?
A5: The starting nitro compound is significantly less polar than the product aniline.[2]
-
Recommended Method:
-
Column Chromatography: This is the most effective method for separating the less polar nitro compound from the more polar aniline. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, will elute the nitro compound first, followed by the pure aniline.[2]
-
Detailed Purification Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating this compound from both more and less polar impurities.[1] Due to the basic nature of the amine, interactions with the acidic silica gel can sometimes lead to peak tailing and poor separation.[6]
dot graph "Column_Chromatography_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Crude Product"]; "Slurry_Prep" [label="Prepare Silica Gel Slurry"]; "Column_Packing" [label="Pack Column"]; "Sample_Loading" [label="Load Sample"]; "Elution" [label="Elute with Solvent Gradient"]; "Fraction_Collection" [label="Collect Fractions"]; "TLC_Analysis" [label="Analyze Fractions by TLC"]; "Combine_Fractions" [label="Combine Pure Fractions"]; "Solvent_Removal" [label="Remove Solvent"]; "Final_Product" [label="Pure Product"];
"Start" -> "Slurry_Prep"; "Slurry_Prep" -> "Column_Packing"; "Column_Packing" -> "Sample_Loading"; "Sample_Loading" -> "Elution"; "Elution" -> "Fraction_Collection"; "Fraction_Collection" -> "TLC_Analysis"; "TLC_Analysis" -> "Combine_Fractions"; "Combine_Fractions" -> "Solvent_Removal"; "Solvent_Removal" -> "Final_Product"; } caption { label="Workflow for column chromatography."; fontsize=10; fontname="Arial"; }
Materials:
-
Silica gel (230-400 mesh) or Amine-functionalized silica gel
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, for standard silica)
-
Crude this compound
Procedure:
-
Eluent Preparation: Prepare a suitable eluent system. A common starting point is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis of the crude material. For standard silica, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce peak tailing by neutralizing the acidic silanol groups.[5]
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar eluent. Carefully pack a glass column with the slurry, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Loading the Column: Carefully load the dissolved sample onto the top of the packed column.
-
Elution: Begin eluting the column with the prepared solvent system. If a gradient elution is used, gradually increase the proportion of the more polar solvent (ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The key is to find a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[3]
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Ethanol/Water | High/High | 78-100 | Good solubility in hot ethanol; can be precipitated by the addition of water as an anti-solvent.[3] |
| Toluene | Low | 111 | Potentially a good single solvent for recrystallization due to the aromatic nature of both.[3] |
| Hexane/Ethyl Acetate | Low/Medium | 69-77 | Good for dissolving in a minimal amount of hot ethyl acetate and precipitating with hexane as an anti-solvent.[8] |
Procedure (Using Ethanol/Water):
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and perform a hot filtration.[3]
-
Crystallization: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[3]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Protocol 3: Purification by Acid-Base Extraction
This liquid-liquid extraction technique leverages the basicity of the aniline group to separate it from neutral or acidic impurities.
dot graph "Acid_Base_Extraction_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#34A853", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [label="Crude Product in Organic Solvent"]; "Acid_Wash" [label="Wash with Dilute Acid (e.g., HCl)"]; "Phase_Separation1" [label="Separate Phases"]; "Aqueous_Phase" [label="Aqueous Phase (Protonated Aniline)"]; "Organic_Phase" [label="Organic Phase (Neutral/Acidic Impurities)"]; "Basify" [label="Basify Aqueous Phase (e.g., with NaOH)"]; "Extraction" [label="Extract with Fresh Organic Solvent"]; "Phase_Separation2" [label="Separate Phases"]; "Final_Organic_Phase" [label="Organic Phase (Pure Aniline)"]; "Drying_Evaporation" [label="Dry and Evaporate"]; "Final_Product" [label="Pure Product"];
"Start" -> "Acid_Wash"; "Acid_Wash" -> "Phase_Separation1"; "Phase_Separation1" -> "Aqueous_Phase"; "Phase_Separation1" -> "Organic_Phase"; "Aqueous_Phase" -> "Basify"; "Basify" -> "Extraction"; "Extraction" -> "Phase_Separation2"; "Phase_Separation2" -> "Final_Organic_Phase"; "Final_Organic_Phase" -> "Drying_Evaporation"; "Drying_Evaporation" -> "Final_Product"; } caption { label="Workflow for acid-base extraction."; fontsize=10; fontname="Arial"; }
Procedure:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic aniline will be protonated and move into the aqueous phase, while neutral and acidic impurities will remain in the organic phase.[7]
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., aqueous NaOH) until the solution is basic, which will deprotonate the aniline salt and cause the free aniline to precipitate or form an oil.
-
Re-extraction: Extract the aqueous solution with fresh portions of the organic solvent.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.
Safety Precautions
Always handle this compound and its related compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed hazard information.[9][10][11]
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. combi-blocks.com [combi-blocks.com]
Technical Support Center: Catalyst Selection for Reactions with 3-Fluoro-4-isopropoxyaniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Fluoro-4-isopropoxyaniline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, our goal is to provide you with not just protocols, but the rationale behind them, ensuring your success in synthesizing novel compounds.
Understanding the Substrate: this compound
This compound is an electron-rich aromatic amine. Its reactivity in cross-coupling reactions is governed by the interplay of its functional groups:
-
Amino Group (-NH₂): A potent activating group that is ortho, para-directing in electrophilic aromatic substitutions and a key nucleophile in C-N bond-forming reactions.[1]
-
Isopropoxy Group (-OⁱPr): An electron-donating group that further increases the electron density of the aromatic ring.
-
Fluoro Group (-F): An electron-withdrawing group by induction, but a weak resonance donor. Its presence can influence the acidity of the N-H bond and the electronic properties of the catalyst's binding site.[2][3]
This electronic profile makes the aniline a strong nucleophile but can also present challenges such as catalyst inhibition or side reactions if conditions are not optimized.
Frequently Asked Questions (FAQs)
Q1: I am planning a Buchwald-Hartwig amination with this compound and an aryl halide. Which catalyst system should I start with?
A1: The choice of catalyst system is critical and depends heavily on the nature of your aryl halide coupling partner.[4] For an electron-rich aniline like this compound, a common challenge is preventing catalyst inhibition where the amine itself acts as a ligand.[5] Therefore, sterically hindered and electron-rich phosphine ligands are highly recommended as they promote catalyst stability and activity.[4]
A robust starting point is a palladium(II) precatalyst, which offers greater air and moisture stability and ensures the efficient generation of the active Pd(0) species in situ.[5][6]
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Pd Precatalyst | G3 or G4 Palladacycle (e.g., BrettPhos Pd G3)[5] | Ensures clean and efficient generation of the active Pd(0) catalyst.[5] |
| Ligand | Sterically hindered biarylphosphine (e.g., BrettPhos, RuPhos)[7][8] | Prevents catalyst deactivation by the electron-rich aniline and promotes reductive elimination.[5] |
| Base | Sodium tert-butoxide (NaOtBu) or LHMDS | Strong, non-coordinating bases are effective, but NaOtBu is often a good first choice.[4][5] |
| Solvent | Toluene or Dioxane | Aprotic, nonpolar solvents are standard and generally effective.[4] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without causing significant catalyst decomposition.[4] |
Q2: My C-N coupling reaction is sluggish or has stalled completely. What are the likely causes and how can I fix it?
A2: A stalled reaction is a common issue in palladium-catalyzed aminations. The appearance of a black precipitate (palladium black) is a clear sign of catalyst decomposition.[9] Several factors could be responsible:
-
Catalyst Poisoning: Ensure your starting materials and solvent are pure and free of oxygen and moisture.[4][9] Palladium(0) catalysts are oxygen-sensitive, so rigorous degassing of your solvent and maintaining an inert atmosphere (argon or nitrogen) is crucial.[4]
-
Inefficient Catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to Pd(0) may be inefficient.[6] Switching to a well-defined precatalyst like a G3 or G4 palladacycle can resolve this.[5]
-
Incorrect Base Selection: The strength and solubility of the base are critical. If NaOtBu is not effective, consider screening other bases like LHMDS or weaker bases such as Cs₂CO₃ or K₃PO₄ if your substrate has base-sensitive functional groups.[4]
-
Suboptimal Ligand: The chosen ligand may not be suitable for this specific transformation. Screening a panel of ligands is often the most effective way to find an optimal one.[4] Consider a mixed-ligand system (e.g., BrettPhos and RuPhos) which can exhibit broad substrate scope and high reactivity.[7][8]
The following flowchart provides a systematic approach to troubleshooting a failed Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for a failed C-N coupling reaction.
Q3: Can I use this compound in Suzuki or Sonogashira C-C coupling reactions? What catalyst should I use if I first convert the aniline to an aryl halide?
A3: Yes, while the aniline itself is not a direct coupling partner in these reactions, it can be readily converted to an aryl halide (e.g., via a Sandmeyer reaction to introduce a bromide or iodide). The resulting aryl halide would be electron-rich, which influences the choice of catalyst for subsequent Suzuki or Sonogashira couplings.
For a Suzuki-Miyaura Coupling:
The key challenge with electron-rich aryl halides is the slow rate of oxidative addition.[10] To overcome this, highly active catalysts with bulky, electron-rich phosphine ligands are required.
-
Recommended Catalyst System: A combination of a palladium source like Pd₂(dba)₃ or a precatalyst with a ligand such as SPhos or XPhos is a good starting point.[6]
-
Base: A moderately strong base like K₂CO₃ or K₃PO₄ is typically used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common to facilitate the dissolution of the base and boronic acid.
For a Sonogashira Coupling:
The Sonogashira reaction couples terminal alkynes with aryl halides and is typically catalyzed by palladium with a copper(I) co-catalyst.[11][12][13]
-
Recommended Catalyst System: A standard system consists of a palladium source like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ and a copper(I) salt, typically CuI.[11][14]
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to deprotonate the alkyne.[11]
-
Solvent: Solvents like THF or DMF are commonly employed.
-
Note: Copper-free Sonogashira conditions have also been developed, which can be advantageous for sensitive substrates.[15]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization may be required.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).[16]
-
Inert Atmosphere: Seal the vial with a PTFE-lined septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Through the septum, add this compound (1.2 mmol, 1.2 equiv.) followed by anhydrous, degassed toluene or dioxane (to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Starting material remains after prolonged reaction time. | 1. Catalyst inactivity (poisoning, poor activation).[4][9] 2. Insufficient temperature.[4] 3. Incorrect base or solvent. | 1. Switch to a robust precatalyst (e.g., G3/G4). Ensure inert atmosphere and pure reagents.[5] 2. Increase temperature by 10-20 °C. 3. Screen alternative bases (LHMDS, K₃PO₄) and solvents (dioxane, THF).[5][17] |
| Catalyst Decomposition | Reaction mixture turns black. | 1. Presence of oxygen.[4] 2. High reaction temperature. 3. Unstable catalyst complex. | 1. Improve degassing procedure and maintain a strict inert atmosphere. 2. Lower the reaction temperature. 3. Use a more stable ligand/precatalyst combination.[5] |
| Side Product Formation | Unidentified spots on TLC/LCMS. | 1. Hydrodehalogenation of aryl halide. 2. Homocoupling of the aniline. 3. Reaction with solvent. | 1. Ensure the base is not overly strong for the substrate; screen alternatives. 2. Lower catalyst loading or temperature. 3. Use a less reactive solvent like toluene. |
| Poor Reproducibility | Reaction works intermittently. | Trace impurities in reagents or solvent that poison the catalyst.[9] | Purify starting materials (e.g., filter aniline through a plug of alumina) and use freshly distilled, anhydrous solvents.[5] |
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions [organic-chemistry.org]
- 8. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
- 17. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Fluoro-4-isopropoxyaniline and 3-Fluoro-4-ethoxyaniline for Synthetic Chemistry Applications
Introduction
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Substituted anilines, in particular, are pivotal building blocks, prized for their utility in forming a diverse array of chemical linkages. Among these, 3-fluoro-4-alkoxyanilines have emerged as valuable intermediates, offering a unique combination of electronic properties conferred by the halogen and alkoxy substituents. This guide provides an in-depth, objective comparison of the reactivity of two closely related analogues: 3-Fluoro-4-isopropoxyaniline and 3-Fluoro-4-ethoxyaniline .
This document is intended for researchers, synthetic chemists, and drug development professionals. Our objective is to dissect the subtle yet significant differences in reactivity imparted by the isopropoxy versus the ethoxy group. This analysis is grounded in fundamental principles of physical organic chemistry and supported by established experimental protocols, enabling scientists to make more informed decisions in reaction design, optimization, and scale-up. We will explore how minor steric and electronic variations between these two reagents can influence the outcomes of common and critical synthetic transformations.
Physicochemical Properties: A Foundation for Reactivity
The reactivity of a molecule is intrinsically linked to its fundamental physicochemical properties. The interplay of electron-donating and -withdrawing groups, alongside steric factors, dictates the nucleophilicity of the amine and the overall electron density of the aromatic ring.
Both this compound and 3-fluoro-4-ethoxyaniline share a common structural motif: a fluorine atom meta to the amino group and an alkoxy group para to it. The amino group (-NH₂) is a powerful activating group, donating electron density to the aromatic ring through resonance (+R effect), thereby enhancing its nucleophilicity.[1] Conversely, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which slightly tempers the activating nature of the amine. The para-alkoxy group also contributes to the ring's activation via a +R effect, which generally outweighs its -I effect.[2]
The primary distinction between the two molecules lies in the steric bulk and a subtle difference in the electron-donating character of the isopropoxy versus the ethoxy group.
| Property | This compound | 3-Fluoro-4-ethoxyaniline (and analogs) | Source(s) |
| CAS Number | 97566-69-3 | 366-99-4 (methoxy analog) | [3][4][5] |
| Molecular Formula | C₉H₁₂FNO | C₈H₁₀FNO | [3] |
| Molecular Weight | 169.20 g/mol | 155.17 g/mol | [3][4] |
| Appearance | Data not available | Off-white to brown powder or crystals (methoxy analog) | [6] |
| Melting Point | Data not available | 81-83 °C (methoxy analog) | [6] |
| Boiling Point | Data not available | 135 °C @ 18 mmHg (methoxy analog) | [6] |
| Predicted pKa | ~4.1 | ~4.2 | [7] |
Note: Experimental data for 3-fluoro-4-ethoxyaniline is limited; data for the closely related 3-fluoro-4-methoxyaniline is provided as a reasonable proxy.
The isopropoxy group is sterically more demanding than the ethoxy group due to the branching at the alpha-carbon. This increased bulk can influence the rate of reactions where the alkoxy group or its neighboring atoms are involved in the transition state. Electronically, both ethoxy and isopropoxy groups are similar in their electron-donating ability, with the isopropoxy group being slightly more electron-donating due to the greater inductive effect of the two methyl groups compared to the single methyl group in the ethoxy substituent.
Comparative Reactivity in Key Synthetic Transformations
Amide Coupling Reactions
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. In these reactions, the aniline acts as a nucleophile, attacking an activated carboxylic acid derivative.
Reactivity Analysis: The nucleophilicity of the aniline nitrogen is the primary determinant of reactivity in amide coupling. Both anilines are considered electron-rich and are generally good nucleophiles. However, the slightly greater electron-donating nature of the isopropoxy group in This compound would render its amino group marginally more nucleophilic than that of the ethoxy counterpart. This suggests that under identical conditions, the isopropoxy derivative may react slightly faster.
However, in cases where a bulky activating agent or a sterically hindered carboxylic acid is used, the larger steric profile of the isopropoxy group could potentially slow the reaction by impeding the approach of the reactants. This effect is generally minor unless the coupling partner is also exceptionally bulky. For most standard coupling reactions, the electronic effect is likely to be the more dominant differentiator.[8][9]
Generalized Experimental Protocol for Amide Coupling: The following protocol describes a standard procedure for the coupling of anilines with a carboxylic acid using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), reagents commonly used for forming amide bonds with electron-deficient or unreactive amines.[10]
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3-Fluoro-4-methoxyaniline | C7H8FNO | CID 581110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-4-methoxyaniline [myskinrecipes.com]
- 7. 3-Fluoro-4-methoxyaniline CAS#: 366-99-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Fluoro-4-isopropoxyaniline Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The 3-fluoro-4-isopropoxyaniline moiety, in particular, presents a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of derivatives originating from this core structure, with a focus on their anticancer and antimicrobial potential. Drawing upon available experimental data, we will delve into structure-activity relationships, mechanistic insights, and detailed protocols for evaluating their efficacy.
The Scientific Rationale: Why this compound?
The unique electronic properties of the this compound scaffold make it an attractive starting point for drug design. The fluorine atom, with its high electronegativity, can modulate the pKa of the aniline nitrogen, influencing its binding interactions with biological targets.[1] Furthermore, the isopropoxy group can enhance lipophilicity, thereby improving membrane permeability and overall pharmacokinetic profiles. This combination of substituents creates a nuanced electronic and steric environment that can be exploited to achieve target specificity and potency.
Comparative Analysis of Biological Activities
While direct and extensive studies on a wide array of this compound derivatives are emerging, we can draw valuable comparative insights from closely related analogs, such as 3-fluoro-4-morpholinoaniline derivatives and other substituted fluoroanilines. These comparisons provide a predictive framework for the potential activities of novel compounds derived from the this compound core.
Anticancer Activity: A Tale of Cellular Inhibition
Derivatives of fluorinated anilines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanism often involves the inhibition of key enzymes in cellular signaling pathways or the induction of apoptosis.[2]
For instance, studies on 3-fluoro-4-morpholinoaniline derivatives have revealed potent anti-proliferative activity against breast cancer cell lines.[3] Notably, a sulfonamide derivative, NAM-5, exhibited significant efficacy with IC50 values of 1.811 µM and 2.143 µM against MCF-7 and MDA-MB-231 cells, respectively.[3] Another derivative, NAM-7, also showed good activity against MCF-7 cells with an IC50 of 1.883 µM.[3] These findings underscore the potential of introducing sulfonamide and other functionalities to the aniline core to enhance anticancer effects.
While specific IC50 values for a broad range of this compound derivatives are not yet widely published, the existing data on analogous compounds provides a strong rationale for their synthesis and evaluation. It is hypothesized that the isopropoxy group, in place of the morpholino group, could further enhance cell permeability and lead to improved anticancer potency.
Table 1: Comparative Anticancer Activity of Fluoroaniline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Fluoro-4-morpholinoaniline Derivatives | |||
| NAM-5 (sulfonamide derivative) | MCF-7 | 1.811 | [3] |
| MDA-MB-231 | 2.143 | [3] | |
| NAM-7 | MCF-7 | 1.883 | [3] |
| MDA-MB-231 | 4.688 | [3] | |
| Other Fluoroaniline Derivatives | |||
| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[4][5]benzoquinone | A375 (Melanoma) | 12.25 (LC50) | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7]
Workflow for MTT Assay
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Targeting Bacterial Viability
Fluoroaniline derivatives have also shown promise as antimicrobial agents, with their mechanism of action often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.[2][9][10] This dual-targeting mechanism can lead to potent bactericidal activity and a lower propensity for the development of resistance.[11]
Studies on various aniline derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens. For example, certain trifluoro-anilines have shown significant antibacterial and antibiofilm properties against Vibrio parahaemolyticus and Vibrio harveyi, with Minimum Inhibitory Concentrations (MICs) in the range of 50-100 µg/mL.[12][13] These compounds were also found to disrupt bacterial membrane integrity and reduce the production of virulence factors.[12]
While specific MIC values for this compound derivatives are not extensively documented, the known antimicrobial activity of the broader fluoroquinolone class, which shares a similar mechanism of action, suggests that derivatives of this compound could be promising candidates for antimicrobial drug discovery.[10] The isopropoxy group may enhance penetration through the bacterial cell wall, potentially leading to improved efficacy.
Table 2: Comparative Antimicrobial Activity of Aniline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Trifluoro-aniline Derivatives | |||
| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus, V. harveyi | 50 | [12][13] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus, V. harveyi | 100 | [12][13] |
| Hydroxyphenyl-thiazolyl-coumarin Hybrids | |||
| Compound 1a | Pseudomonas aeruginosa | 15.62-31.25 | [14] |
| Enterococcus faecalis | 15.62-31.25 | [14] | |
| Staphylococcus aureus | 62.5-125 | [14] | |
| Candida albicans | 15.62 | [14] | |
| Compound 1b & 1g | Aspergillus brasiliensis | 15.62 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][15][16][17]
Workflow for Broth Microdilution Assay
Caption: A generalized workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).[18]
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[15]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[16]
Mechanistic Insights: Unraveling the Pathways of Action
Anticancer Mechanism: The anticancer activity of many fluoroaniline derivatives is linked to their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For example, some fluoroaniline-containing compounds act as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[2] By blocking the ATP binding site of the kinase, these inhibitors prevent downstream signaling, leading to cell cycle arrest and apoptosis.
Antimicrobial Mechanism: As previously mentioned, the primary antimicrobial mechanism of fluoroquinolone-like compounds, a class to which many fluoroaniline derivatives are related, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[9][11] These enzymes are essential for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[11]
Signaling Pathway: Inhibition of Bacterial DNA Replication
Caption: Inhibition of DNA gyrase by fluoroaniline derivatives disrupts DNA replication.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potent anticancer and antimicrobial activities. While comprehensive experimental data on a wide range of its derivatives is still emerging, comparative analysis with structurally related compounds provides a strong foundation for future research. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries, and the robust in vitro assays detailed in this guide offer a clear path for their biological evaluation. Future efforts should focus on synthesizing and screening a broader array of this compound derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Structural Validation of 3-Fluoro-4-isopropoxyaniline: An Integrated Crystallographic and Spectroscopic Approach
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-Fluoro-4-isopropoxyaniline, a key intermediate in the synthesis of various pharmacologically active compounds. While single-crystal X-ray crystallography stands as the definitive method for solid-state structural elucidation, a comprehensive validation strategy integrates complementary spectroscopic techniques to build an irrefutable body of evidence.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled, direct visualization of the atomic arrangement within a crystalline solid. By measuring the diffraction pattern of X-rays passing through a single crystal, it is possible to calculate the electron density distribution and thereby determine the precise coordinates of each atom, bond lengths, and bond angles. This technique provides the most definitive evidence of a molecule's three-dimensional structure and intermolecular interactions in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth (The Critical Step):
-
Objective: To grow a single, high-quality crystal suitable for X-ray diffraction. This is often the most challenging step.
-
Methodology:
-
Dissolve 10-20 mg of this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture like ethyl acetate/hexane).
-
Employ a slow evaporation technique by covering the vial with a perforated seal and leaving it undisturbed in a vibration-free environment for several days to weeks.
-
Alternatively, vapor diffusion can be used by placing the vial of the sample solution inside a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the sample solution reduces the compound's solubility, promoting crystallization.
-
-
-
Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data using a diffractometer.
-
Methodology:
-
Select a well-formed crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage.
-
Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data to generate a final, validated crystal structure.
-
Methodology:
-
Integrate the raw diffraction data to determine the unit cell dimensions and the intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data, adjusting atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validate the final structure using metrics such as the R-factor and by checking for any unresolved electron density or structural anomalies.
-
-
Orthogonal Validation: A Spectroscopic Approach
In cases where obtaining a suitable crystal is not feasible, or as a complementary method, a suite of spectroscopic techniques is employed to build a conclusive structural argument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
¹H NMR: Would reveal the number of distinct protons and their neighboring environments. The aromatic protons would show characteristic splitting patterns due to coupling with each other and with the fluorine atom. The isopropoxy group would exhibit a septet for the CH proton and a doublet for the two CH₃ groups.
-
¹³C NMR: Would indicate the number of unique carbon atoms. The carbons attached to fluorine and oxygen would show characteristic chemical shifts.
-
¹⁹F NMR: Would provide direct evidence for the presence of fluorine and information about its electronic environment.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, which is crucial for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For this compound (C₉H₁₂FNO), HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretching of the aniline group (around 3300-3500 cm⁻¹).
-
C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
-
C-O stretching of the ether linkage (around 1200-1300 cm⁻¹).
-
C-F stretching (around 1000-1100 cm⁻¹).
Integrated Spectroscopic Workflow
Comparative Analysis of Validation Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Information Provided | Definitive 3D structure, bond lengths, bond angles, intermolecular interactions. | Atomic connectivity, chemical environment, stereochemistry (in solution). | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Presence of specific functional groups. |
| Sample State | Single crystal | Solution | Solid or solution | Solid, liquid, or gas |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to nanograms | Milligrams |
| Destructive? | No (crystal can often be recovered) | No | Yes | No |
| Key Advantage | Unambiguous 3D structure determination. | Rich structural information in a native solution state. | High sensitivity and accuracy for molecular formula. | Quick and easy identification of functional groups. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult or impossible to grow. | Can have overlapping signals in complex molecules; provides an averaged structure in solution. | Does not provide information on connectivity or stereochemistry. | Provides limited information on the overall molecular structure. |
Conclusion
The structural validation of a molecule like this compound is a multi-faceted process. While single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional arrangement of atoms in the solid state, its primary limitation is the requirement of a suitable crystal. Therefore, a robust and routine validation strategy relies on the synergistic use of spectroscopic techniques. NMR spectroscopy establishes the carbon-hydrogen framework and atomic connectivity, high-resolution mass spectrometry confirms the elemental composition, and IR spectroscopy provides a quick check for the expected functional groups. Together, these methods provide a comprehensive and self-validating body of evidence that, while not a direct image of the molecule in 3D space, allows researchers to confidently deduce the correct structure. In the absence of a crystal structure, this integrated spectroscopic approach is considered the standard for definitive structural elucidation.
A Comparative Guide to the Characterization of Novel Compounds Synthesized from 3-Fluoro-4-isopropoxyaniline
Introduction: The Strategic Value of 3-Fluoro-4-isopropoxyaniline as a Precursor
In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate biological activity of target molecules. This compound stands out as a privileged scaffold, frequently utilized as a key intermediate in the synthesis of a wide array of pharmaceuticals.[1][2] Its structure is notable for three key features: a nucleophilic amine group ready for diverse coupling reactions, a fluorine atom which can enhance metabolic stability and binding affinity, and an isopropoxy group that modulates lipophilicity.[1][3]
This guide provides an in-depth, comparative analysis of the analytical characterization of three novel, representative compounds synthesized from this versatile precursor. We will explore how a multi-technique spectroscopic approach provides unambiguous structural confirmation and purity assessment, which are essential steps in any drug discovery pipeline.[4][5] The objective is not merely to present data, but to illuminate the logic behind the choice of analytical techniques and the interpretation of the resulting spectra.
Synthesis of Representative Novel Compounds
To establish a basis for our comparative characterization, three distinct chemical transformations were applied to this compound, yielding a diverse set of derivatives: an amide, a biaryl, and a heterocyclic quinazoline. These pathways were chosen to represent common and synthetically valuable reactions in pharmaceutical development.
-
Compound A (Amide Derivative): Formed via a standard amide coupling reaction with benzoyl chloride.
-
Compound B (Biaryl Derivative): Synthesized through a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
-
Compound C (Quinazoline Derivative): A cyclization reaction with dimethoxyacetamide, followed by dehydration, to form a substituted quinazoline ring, a common motif in kinase inhibitors.
The overall synthetic strategy is depicted below.
Caption: Synthetic routes to novel compounds A, B, and C.
Comparative Spectroscopic and Chromatographic Analysis
A suite of analytical techniques is required for the full characterization of newly synthesized compounds.[4] We will compare the data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for Compounds A, B, and C. This multi-faceted approach ensures the confirmation of identity, molecular weight, and purity.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4][5] For our compounds, ¹H, ¹³C, and ¹⁹F NMR spectra were acquired. The fluorine atom provides a unique spectroscopic handle for ¹⁹F NMR and introduces characteristic splitting patterns in ¹H and ¹³C spectra.
Rationale for NMR:
-
¹H NMR: Reveals the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR: Directly observes the fluorine atom, offering a clean spectrum that is highly sensitive to its local chemical environment.
Comparative NMR Data Summary
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| A (Amide) | 8.5 (br s, 1H, NH), 7.9-7.0 (m, 8H, Ar-H) | 165.5 (C=O), 150-115 (Ar-C) | -125.3 |
| B (Biaryl) | 7.6-6.8 (m, 8H, Ar-H), 4.8 (br s, 2H, NH₂) | 152-118 (Ar-C) | -128.9 |
| C (Quinazoline) | 8.8 (s, 1H, Quin-H), 7.8-7.2 (m, 3H, Ar-H) | 162.1, 155.4 (Quin-C), 151-117 (Ar-C) | -123.1 |
Note: Data is representative. Chemical shifts are referenced to an internal standard and can vary based on solvent and concentration.
The downfield shift of the ¹⁹F signal in Compound C compared to A and B is indicative of the fluorine atom being part of a more electron-deficient quinazoline ring system. The presence of the amide proton (NH) in Compound A and the retention of the amine protons (NH₂) in Compound B are clearly distinguishable in the ¹H NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight of a compound, providing strong evidence for its identity.[4][5] Electrospray Ionization (ESI) in positive ion mode is commonly used for aniline derivatives, typically observing the protonated molecule [M+H]⁺.[4]
Rationale for MS:
-
High Sensitivity: Requires only a small amount of sample.[6]
-
Molecular Weight Confirmation: Provides a precise mass-to-charge ratio (m/z) that can be matched to the calculated molecular formula.
Comparative MS Data Summary
| Compound | Molecular Formula | Calculated Mass [M] | Observed m/z [M+H]⁺ |
| A (Amide) | C₁₆H₁₆FNO₂ | 273.12 | 274.13 |
| B (Biaryl) | C₁₅H₁₆FN | 229.13 | 230.14 |
| C (Quinazoline) | C₁₃H₁₄FN₃ | 231.12 | 232.13 |
The excellent agreement between the calculated and observed masses for all three compounds provides strong, corroborating evidence for their successful synthesis and assigned structures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry used to separate components of a mixture and determine the purity of a compound.[4] For drug discovery, purity assessment is non-negotiable. A reverse-phase C18 column is standard for small organic molecules like our target compounds.
Rationale for HPLC:
-
Purity Assessment: Quantifies the target compound relative to any starting materials, byproducts, or other impurities.
-
Method Development: Establishes a quality control method for future batches.
Comparative HPLC Data Summary
| Compound | Retention Time (tₗ, min) | Purity (%) |
| A (Amide) | 8.2 | >98% |
| B (Biaryl) | 7.5 | >99% |
| C (Quinazoline) | 6.9 | >97% |
The differences in retention time reflect the varying polarities of the three compounds. The more polar quinazoline (Compound C) elutes earliest, while the more nonpolar amide and biaryl derivatives (Compounds A and B) are retained longer on the C18 column. All three compounds were synthesized with high purity, suitable for further biological evaluation.
Experimental Protocols
Trustworthy data is built upon robust and well-documented protocols. The following sections provide step-by-step methodologies for the key analytical techniques used in this guide.
General Characterization Workflow
The logical flow of analysis ensures that each technique builds upon the last, from initial purity checks to definitive structural confirmation.
Caption: Standard workflow for novel compound characterization.
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7] Ensure the compound fully dissolves.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5mm NMR tube. Avoid introducing any solid particulates.[7]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire ¹H, ¹³C, and ¹⁹F spectra using standard instrument protocols.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.[7]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[4] Dilute this stock to approximately 1-10 µg/mL with the mobile phase.[4]
-
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid aids in the protonation of the analyte.[4]
-
Mass Spectrometer: ESI-MS in positive ion mode.[4]
-
-
Data Acquisition: Inject 5-10 µL of the prepared sample. Acquire both the total ion chromatogram (TIC) from the MS and the UV chromatogram from the HPLC detector.
-
Data Analysis: Integrate the peak in the UV chromatogram to determine purity. Extract the mass spectrum from the corresponding peak in the TIC to confirm the m/z of the [M+H]⁺ ion.
Conclusion
The comprehensive characterization of novel compounds is a meticulous but essential process in scientific research and drug development. Through the integrated use of NMR, MS, and HPLC, we have successfully confirmed the identity, molecular weight, and purity of three distinct derivatives of this compound. This guide demonstrates a robust, self-validating workflow where each piece of analytical data corroborates the others, providing a high degree of confidence in the final structural assignments. The principles and protocols outlined herein serve as a foundational reference for researchers engaged in the synthesis and analysis of novel chemical entities.
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Fluoro-4-(4-methoxyphenoxy)aniline hydrochloride | 1431963-10-8 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
The Strategic Placement of Fluorine: A Comparative Guide to Fluorinated Anilines in Drug Design
Introduction: The Indispensable Role of Fluorine in Modern Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, such as its small size, high electronegativity, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[1] These modifications can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated bioavailability.[2] This guide provides a comparative analysis of fluorinated anilines, a common and versatile scaffold in numerous therapeutic agents, to assist researchers in making informed decisions during the drug design and optimization process.
Physicochemical Properties: A Comparative Analysis of Fluorinated Anilines
The introduction of fluorine to the aniline ring significantly impacts its basicity (pKa) and lipophilicity (logP), two critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The strong electron-withdrawing nature of fluorine generally decreases the basicity of the aniline nitrogen, resulting in a lower pKa. The effect on lipophilicity is more nuanced and dependent on the position of the fluorine atom.
Below is a compilation of pKa and logP values for aniline and a selection of its fluorinated derivatives, providing a clear comparison for drug design considerations.
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| Monofluoroanilines | |||
| 2-Fluoroaniline | 2-FC₆H₄NH₂ | 3.20 | 1.15 |
| 3-Fluoroaniline | 3-FC₆H₄NH₂ | 3.50 | 1.15 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
| Difluoroanilines | |||
| 2,4-Difluoroaniline | 2,4-F₂C₆H₃NH₂ | 3.26 (Predicted) | 1.50 |
| 2,6-Difluoroaniline | 2,6-F₂C₆H₃NH₂ | 1.81 (Predicted) | 1.40 |
| 3,5-Difluoroaniline | 3,5-F₂C₆H₃NH₂ | ~3.5 (Predicted) | 1.60 |
| Trifluoromethylanilines | |||
| 2-(Trifluoromethyl)aniline | 2-CF₃C₆H₄NH₂ | ~1.8 (Predicted) | 2.29 |
| 3-(Trifluoromethyl)aniline | 3-CF₃C₆H₄NH₂ | 3.33 | 2.43 |
| 4-(Trifluoromethyl)aniline | 4-CF₃C₆H₄NH₂ | 2.45 | 2.40 |
Note: Experimental conditions for pKa and logP determination can vary, leading to slight differences in reported values across various sources. Predicted values are based on computational models.
Impact on Metabolic Stability and Binding Affinity
Blocking Metabolic Hotspots for Enhanced Stability
A primary strategy in drug design is to enhance a drug's half-life by blocking metabolically labile sites. The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Introducing fluorine at a position susceptible to hydroxylation can significantly improve metabolic stability.
Illustrative Comparison of Metabolic Half-Life:
The following table provides a hypothetical yet representative comparison of the metabolic half-life of a parent drug containing an aniline moiety versus its fluorinated analogs when incubated with human liver microsomes. This illustration is based on general principles and observed trends in medicinal chemistry.
| Compound Moiety | Illustrative Half-Life (t½, min) | Rationale |
| Aniline | 25 | Susceptible to para-hydroxylation. |
| 4-Fluoroaniline | 90 | Fluorine at the para-position blocks the primary site of metabolic attack. |
| 3-Fluoroaniline | 45 | Fluorine at the meta-position offers some protection but para-hydroxylation is still possible. |
Modulating Protein-Ligand Binding Affinity
Fluorine's influence on binding affinity is multifaceted. It can alter the pKa of the aniline, affecting its ionization state within the binding pocket. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with backbone amides or other polar residues, thereby enhancing binding affinity.[1] The introduction of fluorine can also induce conformational changes that may be favorable for receptor binding.[1]
In the development of kinase inhibitors, the 4-anilinoquinazoline scaffold is a common pharmacophore. Structure-activity relationship (SAR) studies have demonstrated that fluorination of the aniline ring can significantly impact inhibitory potency (IC50).
Illustrative Comparison of Kinase Inhibitory Activity:
This table presents a hypothetical comparison based on typical SAR data for kinase inhibitors, demonstrating the potential effects of aniline fluorination.
| Aniline Substitution | Illustrative IC50 (nM) | Rationale |
| Unsubstituted | 50 | Baseline activity. |
| 3-Fluoro | 25 | Favorable interactions in the binding pocket. |
| 4-Fluoro | 60 | Potential steric hindrance or unfavorable electronic effects. |
| 3-Trifluoromethyl | 10 | Strong electron-withdrawing effects and potential for new binding interactions. |
Case Studies in FDA-Approved Drugs
The strategic use of fluorinated anilines is evident in numerous FDA-approved drugs. Here, we examine two prominent examples:
Nilotinib (Tasigna®): A Trifluoromethylaniline-Containing Kinase Inhibitor
Nilotinib is a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[3] Its structure incorporates a 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline moiety. The trifluoromethyl group in the meta-position plays a crucial role in the drug's efficacy and pharmacokinetic profile.
Celecoxib (Celebrex®): A Para-Fluoroaniline Derivative
While the final structure of Celecoxib, a selective COX-2 inhibitor, does not contain a fluoroaniline, its synthesis has historically involved intermediates derived from fluorinated compounds. The principles of using fluorinated building blocks to achieve desired chemical properties are highly relevant in the synthesis of such complex molecules.
Experimental Protocols
Synthesis of Fluorinated Anilines: A General Overview
The synthesis of fluorinated anilines can be achieved through various methods, including the Halex reaction (halogen exchange) on chloronitrobenzenes followed by reduction, or the nitration of fluorinated aromatic hydrocarbons with subsequent reduction.
Incorporation of Fluorinated Anilines into Drug Scaffolds: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds and is widely used in pharmaceutical synthesis.[4][5]
Detailed Protocol for a Representative Buchwald-Hartwig Amination:
-
Materials:
-
Aryl halide or triflate (1.0 mmol)
-
Fluorinated aniline (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol)
-
Base (e.g., Cs₂CO₃, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the fluorinated aniline and anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Workflow for Comparative Analysis of Fluorinated Anilines
Caption: A generalized workflow for the comparative study of fluorinated anilines in drug design.
Conceptual Impact of Fluorination on Drug Properties
References
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Fluoro-4-isopropoxyaniline
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock upon which the efficacy and safety of the final active pharmaceutical ingredient (API) are built. 3-Fluoro-4-isopropoxyaniline is a key intermediate in the synthesis of several pharmaceuticals, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib. Consequently, a rigorous and well-justified analytical strategy for purity assessment is paramount. This guide provides an in-depth comparison of the primary analytical techniques for evaluating the purity of synthesized this compound, grounded in scientific principles and practical field experience.
The Imperative of Purity for Pharmaceutical Intermediates
The quality of pharmaceutical intermediates is governed by stringent global standards, including the International Council for Harmonisation (ICH) guidelines and Good Manufacturing Practice (GMP) frameworks. Impurities in an intermediate like this compound can lead to the formation of undesired byproducts in subsequent synthetic steps, potentially impacting the final API's safety, efficacy, and stability. These impurities can arise from various sources, including unreacted starting materials, byproducts of the synthesis, residual solvents, and degradation products. A comprehensive purity assessment, therefore, requires a multi-faceted analytical approach.
Potential Impurities in the Synthesis of this compound
Understanding the synthetic route is crucial for predicting potential impurities. A common pathway to this compound involves the reduction of a nitro group from a precursor such as 1-fluoro-2-isopropoxy-4-nitrobenzene.[1] Another route is the alkylation of 3-fluoro-4-aminophenol.[1] Based on these methods, potential impurities could include:
-
Process-Related Impurities:
-
Unreacted starting materials (e.g., 1-fluoro-2-isopropoxy-4-nitrobenzene, 3-fluoro-4-aminophenol).
-
Residual alkylating agents (e.g., isopropyl bromide).
-
Byproducts from side reactions.
-
-
Degradation Impurities:
-
Oxidation products, which are common for anilines and can lead to discoloration.[1]
-
A robust analytical strategy should be capable of separating and detecting these potential impurities from the main compound.
A Comparative Analysis of Key Analytical Techniques
The purity of aromatic amines like this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed methods. A simpler, qualitative assessment can also be made using melting point analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. It is particularly well-suited for non-volatile and thermally labile compounds.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method using a C18 column is generally the most effective approach.
Experimental Protocol: Proposed RP-HPLC Method
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | Start with 30% Acetonitrile, ramp to 90% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is ideal for retaining and separating moderately polar aromatic compounds like this compound and its likely impurities.
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase for RP-HPLC, offering good solvation for a wide range of organic molecules. The gradient elution allows for the separation of compounds with varying polarities.
-
0.1% Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the aniline, leading to sharper peaks and improved chromatographic performance.
-
UV Detection at 254 nm: The aromatic ring in this compound absorbs strongly in the UV region, making UV detection a sensitive and reliable method for quantification.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.
Principle: In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for definitive identification.
Experimental Protocol: Proposed GC-MS Method
| Parameter | Recommended Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Scan Range | 40-450 amu |
Causality Behind Experimental Choices:
-
DB-5ms Column: This is a versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds, including aromatic amines.
-
Temperature Program: The initial low temperature allows for the separation of any volatile impurities (e.g., residual solvents), while the ramp to a higher temperature ensures the elution of the higher-boiling main compound and any less volatile impurities.
-
Mass Spectrometry Detection: MS provides not only quantification based on peak area but also structural information from the fragmentation pattern, which is invaluable for identifying unknown impurities.
Workflow for GC-MS Purity Analysis
Caption: Workflow for GC-MS Purity Analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides detailed information about the chemical environment of each atom in a molecule.
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By observing the absorption of electromagnetic radiation by the nuclei in a strong magnetic field, a spectrum is generated that provides information about the number and types of atoms, their connectivity, and their spatial arrangement. For purity assessment, the integrals of the signals in a ¹H NMR spectrum are directly proportional to the number of protons they represent.
Predicted NMR Data for this compound:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons (multiplets in the range of δ 6.8–7.2 ppm), the isopropoxy methine proton (a septet), and the isopropoxy methyl protons (a doublet around δ 1.2–1.4 ppm). The amino group protons will appear as a broad singlet.[1]
-
¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups and the fluorine atom.[1]
Quantitative NMR (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[2][3] By adding a known amount of a certified internal standard to a precisely weighed sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[4][5]
Workflow for qNMR Purity Assessment
Caption: Workflow for Quantitative NMR (qNMR) Purity Assessment.
Melting Point Analysis
Melting point analysis is a simple and rapid technique for a preliminary assessment of the purity of a crystalline solid.
Principle: A pure crystalline solid has a sharp and characteristic melting point range (typically 0.5-1 °C). The presence of impurities disrupts the crystal lattice, which typically results in a depression of the melting point and a broadening of the melting range.[1]
Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube and heated in a melting point apparatus. The temperature at which the solid begins to melt and the temperature at which it completely liquefills are recorded as the melting point range.
Interpretation: A broad melting range or a melting point that is significantly lower than the literature value for the pure compound suggests the presence of impurities. While not quantitative, it is a valuable and quick preliminary check.
Comparison of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC | Differential partitioning between mobile and stationary phases | High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds | Requires a reference standard for definitive identification and accurate quantification | Routine quality control, quantification of known impurities, analysis of complex mixtures |
| GC-MS | Separation by volatility, identification by mass fragmentation | High sensitivity, excellent for identification of unknown volatile impurities, provides structural information | Limited to volatile and thermally stable compounds, may require derivatization for polar compounds | Identification of unknown volatile impurities, analysis for residual solvents |
| NMR | Nuclear magnetic resonance of atomic nuclei | Provides detailed structural information, absolute quantification (qNMR) without a specific reference standard, non-destructive | Lower sensitivity compared to chromatographic methods, can be complex to interpret for complex mixtures | Definitive structural confirmation, absolute purity determination, analysis of mixtures without complete separation |
| Melting Point | Observation of phase transition from solid to liquid | Simple, rapid, inexpensive | Qualitative, not suitable for non-crystalline solids or for detecting small amounts of impurities with similar melting points | Quick preliminary check of purity for crystalline solids |
A Self-Validating System: The Importance of Method Validation
Every analytical method used for purity assessment must be validated to ensure it is fit for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[6][7][8] Key validation parameters include:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
By validating the chosen analytical methods according to ICH guidelines, a self-validating system is established, ensuring the trustworthiness and reliability of the purity data.[9]
Conclusion: A Multi-Technique Approach for Comprehensive Purity Assessment
For a critical pharmaceutical intermediate like this compound, a single analytical technique is often insufficient to provide a complete picture of its purity. A comprehensive and robust purity assessment strategy should employ a multi-technique approach:
-
Initial Screening: Melting point analysis can provide a quick, preliminary indication of purity.
-
Structural Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the identity and structure of the synthesized compound.
-
Quantitative Purity and Impurity Profiling: HPLC with UV detection is the workhorse for routine purity analysis and quantification of known impurities. GC-MS is invaluable for identifying and quantifying volatile impurities and residual solvents.
-
Absolute Purity Determination: For the highest level of accuracy, particularly for reference standards, qNMR is the method of choice.
By integrating the strengths of these complementary techniques and adhering to rigorous method validation protocols, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. Analytical Standards Purity Determination Using Quantitative Nuclear Magnetic Resonance | springerprofessional.de [springerprofessional.de]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to the Cytotoxicity of 3-Fluoro-4-isopropoxyaniline Derivatives in Cancer Research
In the landscape of modern oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is paramount. Among these, aniline derivatives serve as crucial building blocks for a diverse array of heterocyclic compounds that have demonstrated significant therapeutic potential.[1][2] This guide provides a detailed comparative analysis of the cytotoxic properties of derivatives synthesized from 3-Fluoro-4-isopropoxyaniline, a versatile precursor molecule.[1] We will delve into the experimental data, explore the underlying methodologies, and discuss the structure-activity relationships that govern their efficacy against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply these compounds in preclinical cancer research.
The Rationale for Fluorinated Aniline Scaffolds in Oncology
The strategic incorporation of fluorine into drug candidates is a well-established practice in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The this compound scaffold combines the electronic effects of a fluorine atom with the steric and lipophilic properties of an isopropoxy group, offering a unique starting point for creating derivatives with potentially superior pharmacological profiles.[1] Research has shown that heterocyclic compounds derived from substituted anilines, such as morpholine and quinazoline derivatives, exhibit promising anti-proliferative and apoptotic activities, validating this chemical space for further exploration.[2][3][4]
Comparative Cytotoxicity: An Empirical Overview
The true measure of an anticancer agent's potential lies in its ability to selectively eliminate cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. Below is a comparative summary of the cytotoxic activity of various derivatives based on the 3-fluoroaniline core structure against several human cancer cell lines.
| Derivative Class | Specific Compound | Target Cancer Cell Line | Cytotoxicity (IC50) |
| 3-Fluoro-4-morpholinoaniline | NAM-5 (sulfonamide derivative) | MCF-7 (Breast) | 1.811 µM[3] |
| NAM-5 (sulfonamide derivative) | MDA-MB-231 (Breast) | 2.143 µM[3] | |
| NAM-7 | MCF-7 (Breast) | 1.883 µM[3] | |
| NAM-7 | MDA-MB-231 (Breast) | 4.688 µM[3] | |
| Fluoro-substituted 3,4-dihydroquinazoline | Compound 8h (KCP10068F) | A549 (Lung) | 5.9 µM[4] |
| Indole-Chalcone Derivative | FC116 | HCT-116/L (Oxaliplatin-Resistant Colorectal) | 6 nM[5] |
Analysis of Comparative Data: The data clearly indicates that derivatization of the core 3-fluoroaniline structure leads to compounds with potent cytotoxic effects. Notably, the sulfonamide-containing morpholine derivative, NAM-5 , demonstrates significant activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar range.[3] Furthermore, the development of quinazoline derivatives has yielded compounds like 8h , which is effective against A549 lung cancer cells.[4] The exceptional potency of the indole-chalcone derivative FC116 against a drug-resistant colorectal cancer cell line highlights the vast potential of this scaffold in overcoming clinical challenges.[5]
The Cornerstone of Cytotoxicity Evaluation: The MTT Assay
To ensure the trustworthiness and reproducibility of cytotoxicity data, a robust and well-validated methodology is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is the standard for preliminary cytotoxicity screening.[6][7]
Principle of the MTT Assay: The assay's mechanism is based on the enzymatic activity of mitochondrial dehydrogenases within metabolically active, viable cells.[7][8] These enzymes cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals. The quantity of these crystals, which are subsequently solubilized, is directly proportional to the number of living cells.[6][8]
Detailed Experimental Protocol for MTT Assay
This protocol is a self-validating system, incorporating necessary controls to ensure data integrity.
-
Cell Seeding & Preparation:
-
Action: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: Seeding an appropriate number of cells is critical. Too few cells may lead to a weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to adhere and resume logarithmic growth.[9]
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds.
-
Controls (Self-Validation):
-
Vehicle Control: Wells treated with the same concentration of the compound's solvent (e.g., DMSO) used in the highest dose. This accounts for any solvent-induced cytotoxicity.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is performing correctly.
-
Untreated Control: Wells containing only cells and fresh medium, representing 100% viability.
-
-
Incubation: Re-incubate the plates for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.[9]
-
-
MTT Reagent Addition & Formazan Formation:
-
Action: Following the treatment incubation, carefully remove the medium and add 50 µL of MTT solution (prepared at 5 mg/mL in PBS, then diluted to a final concentration of 0.5 mg/mL in serum-free medium) to each well.[8][9]
-
Causality: Serum can interfere with the MTT reduction, so using serum-free medium is recommended to ensure accuracy.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.
-
-
Formazan Solubilization & Absorbance Measurement:
-
Action: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Measurement: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).[9][10]
-
-
Data Analysis & IC50 Calculation:
-
Action: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve with compound concentration on the x-axis and percentage cell viability on the y-axis.
-
Result: The IC50 value is determined from this curve using non-linear regression analysis.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the MTT cytotoxicity assay.
References
- 1. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. library.ncl.res.in [library.ncl.res.in]
- 4. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Study of (E)-3-(6-Fluoro-1H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Syntheses of 3-Fluoro-4-isopropoxyaniline for Pharmaceutical Research
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and lipophilic groups into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. 3-Fluoro-4-isopropoxyaniline is a key building block that embodies this principle, serving as a crucial intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors. The efficient and selective synthesis of this aniline derivative is therefore of paramount importance to researchers and process chemists in the pharmaceutical industry.
This guide provides an in-depth comparison of the primary catalytic routes for the synthesis of this compound, offering insights into the efficacy of different catalysts, supported by experimental data and detailed protocols. We will explore two principal synthetic pathways, evaluating the strengths and weaknesses of each to empower researchers in making informed decisions for their specific applications.
Synthetic Pathways at a Glance
The synthesis of this compound can be broadly approached via two distinct retrosynthetic disconnections, as illustrated below. Each pathway presents its own set of challenges and opportunities for optimization through catalyst selection.
Figure 1: Overview of the two primary synthetic routes to this compound.
Route A: The Williamson Ether Synthesis Approach
This route involves the direct O-alkylation of 3-fluoro-4-aminophenol with an isopropyl halide. The Williamson ether synthesis is a classic and versatile method for forming ether linkages.[1][2][3][4][5] However, the synthesis of this compound via this route presents a significant chemoselectivity challenge: the competition between O-alkylation and N-alkylation of the aminophenol starting material. Furthermore, the use of a secondary alkyl halide, such as isopropyl bromide, is known to be less efficient than primary halides and can favor elimination side reactions.[2][3]
The choice of catalyst and reaction conditions is therefore critical to steer the reaction towards the desired O-alkylation product. We will compare a conventional approach using a standard base with a phase-transfer catalysis (PTC) system.
Catalyst Comparison for O-Alkylation
| Catalyst System | Base | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (O- vs. N-alkylation) |
| Conventional | K₂CO₃ | Isopropyl Bromide | DMF | 80-90 | 12-16 | 45-55 | Moderate |
| Phase-Transfer Catalysis (PTC) | NaOH | Isopropyl Bromide | Toluene/H₂O | 85-95 | 6-8 | 70-80 | High |
Table 1: Comparative data for the O-alkylation of 3-fluoro-4-aminophenol. Yields are estimated based on analogous reactions and general principles of Williamson ether synthesis.
Discussion of Catalytic Systems for Route A
Conventional Approach (K₂CO₃ in DMF):
The use of a carbonate base in a polar aprotic solvent like dimethylformamide (DMF) is a common practice for Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group, which is more acidic than the amino group, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the isopropyl bromide. However, under these conditions, some N-alkylation can occur, leading to a mixture of products and a lower yield of the desired ether. The higher reaction temperature and longer reaction time required also contribute to the potential for side reactions.
Phase-Transfer Catalysis (PTC) with Tetrabutylammonium Bromide (TBAB):
Phase-transfer catalysis offers a significant advantage in this synthesis.[6] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase. This allows for the use of an inexpensive and strong base like sodium hydroxide in a biphasic system. The in-situ generated phenoxide is more readily available for reaction in the organic phase, leading to a faster and more selective O-alkylation. The lower reaction time and improved selectivity result in a significantly higher yield of this compound.
Figure 2: Experimental workflow for the Williamson ether synthesis of this compound.
Experimental Protocol: O-Alkylation using Phase-Transfer Catalysis
-
To a stirred solution of 3-fluoro-4-aminophenol (1 equivalent) in toluene, add a 50% aqueous solution of sodium hydroxide (2 equivalents) and tetrabutylammonium bromide (0.1 equivalents).
-
Heat the mixture to 85-95 °C.
-
Slowly add isopropyl bromide (1.5 equivalents) to the reaction mixture over 1 hour.
-
Maintain the reaction at 85-95 °C for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route B: The Nitro Group Reduction Approach
This alternative route begins with the O-alkylation of 3-fluoro-4-nitrophenol to form 1-fluoro-2-isopropoxy-4-nitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.[7] This approach circumvents the issue of N-alkylation encountered in Route A, as the nitro group is not nucleophilic. The key to success in this route lies in the choice of a catalyst for the nitro group reduction that is both efficient and selective, avoiding undesired side reactions such as dehalogenation (loss of the fluorine atom).
Catalyst Comparison for Nitro Group Reduction
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Selectivity (vs. Dehalogenation) |
| Palladium on Carbon (Pd/C) | H₂ | Methanol | 25-40 | 1-5 | 2-4 | 85-95 | Moderate |
| Platinum on Carbon (Pt/C) | H₂ | Ethanol | 25-50 | 1-5 | 3-5 | 90-98 | High |
| Raney Nickel (Raney Ni) | H₂ | Ethanol | 40-60 | 5-10 | 4-6 | 80-90 | High |
| Iron in Acid (Fe/HCl) | Fe powder | Ethanol/H₂O | 80-90 | 1 | 6-8 | 75-85 | Very High |
Table 2: Comparative data for the reduction of 1-fluoro-2-isopropoxy-4-nitrobenzene. Data is compiled from general knowledge of nitro group reductions and specific examples with similar substrates.[1][8][9]
Discussion of Catalytic Systems for Route B
Palladium on Carbon (Pd/C):
Palladium on carbon is a highly active and commonly used catalyst for the hydrogenation of nitro groups.[10] It often allows for reactions to be carried out under mild conditions. However, a significant drawback of Pd/C is its propensity to catalyze hydrodehalogenation, which in this case would lead to the formation of 4-isopropoxyaniline as an undesired byproduct. While the C-F bond is generally more robust than C-Cl or C-Br bonds, some level of defluorination can still occur, especially with prolonged reaction times or at higher temperatures.
Platinum on Carbon (Pt/C):
Platinum on carbon is another excellent catalyst for nitro group reductions and is generally less prone to causing hydrodehalogenation compared to Pd/C.[11] This makes it a more selective choice for the synthesis of this compound, often providing higher yields of the desired product with minimal defluorination. A patent for a similar reduction of 3-fluoro-1-nitrobenzene utilizes a Pt/C catalyst with hydrazine as the hydrogen source.[11]
Raney Nickel (Raney Ni):
Raney Nickel is a cost-effective alternative to precious metal catalysts and is known for its high activity in nitro group hydrogenations.[1][8][9] It typically shows good selectivity, with a lower tendency for dehalogenation of aromatic halides compared to Pd/C.[1] However, it may require slightly more forcing conditions (higher temperature and pressure) to achieve reaction rates comparable to those of platinum-based catalysts.
Iron in Acidic Media (Fe/HCl):
The reduction of nitroarenes using iron powder in the presence of an acid, such as hydrochloric acid, is a classic and robust method.[12] This method is highly chemoselective and does not cause dehalogenation. While it is a reliable and inexpensive option, it is a stoichiometric reduction rather than a catalytic one, which can lead to more significant waste streams and more challenging product purification compared to catalytic hydrogenation methods.
Figure 3: Experimental workflow for the catalytic hydrogenation of 1-fluoro-2-isopropoxy-4-nitrobenzene.
Experimental Protocol: Catalytic Hydrogenation using Pt/C
-
To a solution of 1-fluoro-2-isopropoxy-4-nitrobenzene (1 equivalent) in ethanol in a high-pressure hydrogenation vessel, add 5% Platinum on Carbon (Pt/C) catalyst (1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to 1-5 atm.
-
Stir the reaction mixture at 25-50 °C for 3-5 hours, or until the uptake of hydrogen ceases.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound, with the optimal choice depending on the specific requirements of the researcher, including scale, cost, and available equipment.
-
Route A (Williamson Ether Synthesis) , when optimized with a phase-transfer catalyst like TBAB, provides a more convergent and potentially more atom-economical synthesis. It is an excellent choice for researchers looking for a high-yielding and selective method, particularly if the starting material, 3-fluoro-4-aminophenol, is readily available.
-
Route B (Nitro Group Reduction) is a robust and reliable alternative that avoids the chemoselectivity issues of Route A. For the crucial reduction step, Platinum on Carbon (Pt/C) is recommended as the catalyst of choice due to its high activity and excellent selectivity in preventing dehalogenation. While Raney Nickel is a more economical option, it may require more optimization of reaction conditions.
Ultimately, the selection of the most efficacious catalyst and synthetic route will be guided by a careful consideration of the factors outlined in this guide. It is recommended that small-scale trials be conducted to optimize the reaction conditions for the chosen pathway to achieve the best possible results in the synthesis of this valuable pharmaceutical intermediate.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. francis-press.com [francis-press.com]
- 5. Khan Academy [khanacademy.org]
- 6. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]
- 7. This compound | 97566-69-3 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 10. Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
